N-Methyl-L-norleucine
Description
Properties
IUPAC Name |
(2S)-2-(methylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDYKABXINADKS-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426636 | |
| Record name | L-Norleucine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17343-27-0 | |
| Record name | N-Methyl-L-norleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17343-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Norleucine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-Methyl-L-norleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-L-norleucine is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of peptide chemistry and drug development. As an analogue of L-leucine and L-methionine, it offers unique structural and functional properties that can be leveraged to enhance the therapeutic potential of peptide-based drugs. The introduction of a methyl group on the α-nitrogen atom imparts increased resistance to enzymatic degradation, modulates conformational flexibility, and can fine-tune receptor binding affinity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, along with insights into its applications in medicinal chemistry.
Physicochemical Properties
The fundamental chemical and physical properties of this compound and its commonly used derivatives are summarized below. These properties are crucial for its application in peptide synthesis and for the characterization of resulting peptidomimetics.
Table 1: Physicochemical Properties of this compound and Derivatives
| Property | This compound | This compound Hydrochloride | Fmoc-N-Methyl-L-norleucine |
| Molecular Formula | C₇H₁₅NO₂[1] | C₇H₁₆ClNO₂ | C₂₂H₂₅NO₄[2] |
| Molecular Weight | 145.20 g/mol [1] | 181.66 g/mol | 367.44 g/mol [2] |
| CAS Number | 17343-27-0[1] | 17343-27-0 | 112883-42-8[2] |
| Appearance | White solid | White solid[3] | White to off-white powder[2] |
| Melting Point | Not available | Not available | 112 - 125 °C[2] |
| Boiling Point | Not available | Not available | 542.6±29.0 °C (Predicted) |
| Optical Rotation | Not available | [α]D²⁰ = +21 ± 2º (c=1 in H₂O)[3] | [α]D²⁰ = -22 ± 2º (c=1 in DMF)[2] |
| Purity | ≥98% (HPLC) | ≥98% (HPLC)[3] | ≥99.5% (Chiral HPLC)[2] |
| Solubility | Soluble in water. | Soluble in water. | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
| pKa (estimated) | ~2.4 (carboxyl), ~9.8 (amino)[4] | Not applicable | Not applicable |
| Storage | Store at 0-8 °C | Store at 0-8 °C[3] | Store at 0-8 °C[2] |
Synthesis of this compound
The synthesis of this compound can be approached through various methods, including solution-phase and solid-phase synthesis. The choice of method often depends on the desired scale and the intended application.
Solution-Phase Synthesis
Experimental Protocol: Synthesis of L-2-methyl norleucine (Adaptable for this compound)
This protocol outlines a four-step synthesis of L-2-methyl norleucine, which can be conceptually adapted for the synthesis of this compound by modifying the starting materials and reagents.[5]
-
Bromination of 2-methylhexanoic acid: This step introduces a leaving group for subsequent amination.
-
Ammonolysis of 2-bromo-2-methylhexanoic acid: The bromo group is displaced by an amino group. For this compound, methylamine (B109427) would be used instead of ammonia.
-
Phenylacetylation of DL-2-methylnorleucine: The amino group is protected to allow for enzymatic resolution.
-
Enzymatic resolution of DL-phenylacetyl-2-methyl norleucine: A key step to obtain the desired L-enantiomer with high optical purity using an enzyme like Penicillin G acylase.[5]
Solid-Phase Synthesis of Fmoc-N-Methyl-L-norleucine
For direct incorporation into peptide synthesis, Fmoc-N-Methyl-L-norleucine is a crucial building block. A general and efficient method for the solid-phase synthesis of Fmoc-N-methylated amino acids has been developed, which can be applied to L-norleucine.[6]
Experimental Workflow: Solid-Phase N-Methylation
Caption: Solid-phase synthesis workflow for Fmoc-N-Methyl-L-norleucine.
Analytical Methods
The purity and identity of this compound and its derivatives are typically assessed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential to confirm the enantiomeric purity of this compound derivatives.[2] A general approach for the chiral separation of Fmoc-amino acids involves the use of macrocyclic glycopeptide-based chiral stationary phases (CSPs).[7]
Experimental Protocol: Chiral HPLC Analysis of Fmoc-N-Methyl-L-norleucine (General Method)
-
Column: A macrocyclic glycopeptide-based chiral stationary phase (e.g., CHIROBIOTIC™ T or R).[7]
-
Mobile Phase: A polar organic mobile phase (e.g., methanol (B129727) with an acidic modifier like ammonium (B1175870) trifluoroacetate) or a reversed-phase system (e.g., acetonitrile/water gradient with a suitable buffer).[7]
-
Detection: UV detection at a wavelength appropriate for the Fmoc group (typically around 265 nm).
For the analysis of the underivatized amino acid, a UHPLC method with pre-column derivatization using ortho-phthaldialdehyde (OPA) can be adapted.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound. While specific spectral assignments for this compound are not readily published, data for the parent compound, L-norleucine, is available and can serve as a reference for interpreting the spectra of the N-methylated analogue.[9] The key distinguishing feature in the ¹H NMR spectrum would be the appearance of a singlet corresponding to the N-methyl protons.
Biological Activity and Applications in Drug Development
The primary application of this compound is in the synthesis of therapeutic peptides with improved pharmacological properties.[3][10]
Enhanced Proteolytic Stability
N-methylation of the peptide backbone sterically hinders the approach of proteases, thereby increasing the in vivo half-life of peptide drugs. This modification is a key strategy for developing orally bioavailable peptide therapeutics.[11]
Conformational Control and Receptor Affinity
The introduction of an N-methyl group restricts the conformational freedom of the peptide backbone. This can lead to a more defined secondary structure, which can enhance the binding affinity and selectivity for its biological target, such as a G-protein coupled receptor (GPCR) or an enzyme active site.[11]
Logical Relationship: N-Methylation and Improved Peptide Properties
Caption: Impact of N-methylation on peptide drug properties.
Applications in Specific Therapeutic Areas
-
Protease Inhibitors: Peptides and peptidomimetics containing N-methylated amino acids have been investigated as inhibitors of various proteases. The N-methylation can improve the binding to the enzyme's active site and enhance stability. For instance, derivatives of norleucine have been explored as inhibitors of leucine (B10760876) aminopeptidase.[12]
-
GPCR Ligands: The conformational control imparted by N-methylation is particularly valuable in designing potent and selective ligands for G-protein coupled receptors. By locking the peptide into a bioactive conformation, it is possible to modulate GPCR signaling pathways with high precision.[12][13][14][15]
-
Metabolic Disorders and Oncology: this compound hydrochloride has been noted for its potential in designing novel therapeutics for metabolic disorders and oncology, primarily through its ability to enhance the stability and solubility of peptide formulations.[3]
Conclusion
This compound is a valuable synthetic amino acid that offers significant advantages in the design and development of peptide-based therapeutics. Its ability to enhance proteolytic stability and influence peptide conformation makes it a powerful tool for medicinal chemists. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to effectively utilize this compound in their drug discovery efforts. Further exploration of this compound-containing peptides is likely to yield novel therapeutic agents with improved efficacy and pharmacokinetic profiles.
References
- 1. L-Norleucine, N-methyl- | C7H15NO2 | CID 7010351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. FMOC-N-METHYL-L-NORLEUCINE(112883-42-8) 1H NMR [m.chemicalbook.com]
- 4. lifetein.com [lifetein.com]
- 5. CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents [patents.google.com]
- 6. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmse000411 L-Norleucine at BMRB [bmrb.io]
- 10. Structure-based lead optimization of peptide-based vinyl methyl ketones as SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]
- 15. mdpi.com [mdpi.com]
The Genesis of a Synthetic Workhorse: An In-depth Guide to the Discovery and History of N-Methyl-L-norleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-L-norleucine (N-Me-L-Nle) is a non-proteinogenic α-amino acid that has emerged as a valuable building block in the fields of peptide chemistry and drug development. As an N-methylated derivative of L-norleucine, it possesses unique structural properties that impart enhanced metabolic stability, increased cell permeability, and conformational rigidity to synthetic peptides. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with this compound, tailored for researchers and professionals in the pharmaceutical and biochemical sciences.
Discovery and Historical Context
While a singular, seminal publication detailing the initial discovery of this compound is not prominent in the historical record, its origins are intrinsically linked to the broader exploration of N-methylated amino acids. The groundwork for the synthesis of this class of compounds was laid by the pioneering work of German chemist Emil Fischer in the early 20th century. Fischer's extensive research into amino acids and peptides included early methods for their modification, which opened the door for the creation of synthetic derivatives like N-methylated analogs.
The widespread use and accessibility of this compound and other N-methylated amino acids in modern research, however, is largely thanks to the development of more efficient and scalable synthetic methods in the latter half of the 20th century. A particularly significant contribution was the method developed by N. Leo Benoiton and colleagues , which utilizes sodium hydride and methyl iodide for the N-methylation of N-protected amino acids. This approach offered a more direct and reliable route to producing optically pure N-methylated amino acids, paving the way for their routine incorporation into peptide synthesis.
The primary utility of this compound lies in its role as a substitute for naturally occurring amino acids in peptide-based drug candidates. The N-methyl group on the amide nitrogen prevents the formation of hydrogen bonds and introduces steric hindrance, which can protect the peptide backbone from enzymatic degradation by proteases. This modification has been instrumental in improving the pharmacokinetic profiles of therapeutic peptides.
Physicochemical and Analytical Data
A summary of the key quantitative data for this compound and its common derivatives is presented below for easy reference and comparison.
| Property | This compound | This compound Hydrochloride | Fmoc-N-Methyl-L-norleucine |
| IUPAC Name | (2S)-2-(methylamino)hexanoic acid | (2S)-2-(methylamino)hexanoic acid hydrochloride | (2S)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methylnorleucine |
| CAS Number | 17343-27-0[1] | 17343-27-0 | 112883-42-8[2] |
| Molecular Formula | C₇H₁₅NO₂[1] | C₇H₁₆ClNO₂ | C₂₂H₂₅NO₄[2] |
| Molecular Weight | 145.20 g/mol [1] | 181.66 g/mol | 367.44 g/mol [2] |
| Appearance | White solid | White solid | White to off-white powder[2] |
| Purity | ≥98% (HPLC) | ≥98% (HPLC) | ≥99.5% (Chiral HPLC)[2] |
| Optical Rotation | [α]D²⁰ = +21 ± 2º (c=1 in H₂O) | [α]D²⁰ = +21 ± 2º (c=1 in H₂O) | [α]D²⁰ = -22 ± 2º (c=1 in DMF)[2] |
| Melting Point | Not specified | Not specified | 112 - 125 °C[2] |
| Storage | -20°C | 0-8°C | 0 - 8°C[2] |
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of N-methylated amino acids, adapted from the widely used Benoiton method. This procedure can be applied to the N-methylation of a protected L-norleucine precursor.
Synthesis of N-Boc-N-methyl-L-norleucine
This protocol describes the N-methylation of N-Boc-L-norleucine using sodium hydride and iodomethane.
Materials:
-
N-Boc-L-norleucine
-
Anhydrous Tetrahydrofuran (THF)
-
Iodomethane (Methyl Iodide)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Hydrochloric Acid (1M)
-
Argon or Nitrogen gas
-
Ice bath
Procedure:
-
Reaction Setup: An oven-dried round-bottom flask equipped with a magnetic stir bar is cooled under a stream of inert gas (argon or nitrogen).
-
Dissolution: N-Boc-L-norleucine (1 equivalent) is dissolved in anhydrous THF.
-
Addition of Reagents: The flask is cooled in an ice bath. Iodomethane (at least 5 equivalents) is added to the solution.
-
N-Methylation: Sodium hydride (at least 4-5 equivalents, accounting for the mineral oil content) is added portion-wise over several hours. Vigorous bubbling (hydrogen gas evolution) will be observed. The reaction is allowed to stir overnight at room temperature after the final addition of sodium hydride.
-
Quenching: The reaction mixture is cooled in an ice bath. Isopropyl alcohol is added dropwise to quench any excess sodium hydride until bubbling ceases. Deionized water is then added cautiously.
-
Workup: The organic solvent is removed under reduced pressure. The aqueous residue is washed with diethyl ether. The aqueous layer is then acidified to a pH of 2-3 with 1M HCl and extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to yield the crude N-Boc-N-methyl-L-norleucine.
-
Characterization: The final product can be characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Synthetic Pathway Visualization
As a synthetic amino acid, this compound is not known to be involved in natural signaling pathways. The following diagram illustrates a generalized experimental workflow for its synthesis.
Caption: Generalized synthetic workflow for this compound.
Conclusion
This compound stands as a testament to the power of synthetic chemistry in advancing drug discovery. While its discovery was an evolutionary step built upon the foundational work of early 20th-century chemists, its modern applications are revolutionary. The ability to fine-tune the properties of peptides by incorporating this and other N-methylated amino acids has enabled the development of more robust and effective peptide-based therapeutics. This guide has provided a comprehensive overview of the historical context, key data, and a representative synthetic protocol for this compound, offering a valuable resource for researchers and professionals in the field.
References
Spectroscopic Profile of N-Methyl-L-norleucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-L-norleucine. Due to the limited availability of public experimental spectra for this compound, this document presents a combination of predicted data for the target molecule and experimental data for the closely related parent compound, L-norleucine, to serve as a valuable comparative reference.
Chemical Structure and Properties
This compound is a derivative of the straight-chain amino acid L-norleucine, featuring a methyl group on the alpha-amino group.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | --INVALID-LINK-- |
| Molecular Weight | 145.20 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2S)-2-(methylamino)hexanoic acid | --INVALID-LINK-- |
| CAS Number | 17343-27-0 | --INVALID-LINK-- |
Spectroscopic Data
The following sections provide predicted spectroscopic data for this compound and experimental data for L-norleucine for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data for this compound
Note: The following are predicted chemical shifts. Actual experimental values may vary based on solvent and other experimental conditions.
| Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| Hα | ~ 3.0 - 3.2 | Triplet |
| N-CH₃ | ~ 2.4 - 2.6 | Singlet |
| Hβ | ~ 1.6 - 1.8 | Multiplet |
| Hγ | ~ 1.2 - 1.4 | Multiplet |
| Hδ | ~ 1.2 - 1.4 | Multiplet |
| Hε | ~ 0.8 - 1.0 | Triplet |
Experimental ¹H NMR Data for L-norleucine [1]
Solvent: D₂O, Reference: DSS
| Atom | Chemical Shift (ppm) |
| Hα | 3.72 |
| Hβ | 1.85 |
| Hγ | 1.34 |
| Hδ | 1.34 |
| Hε | 0.89 |
Predicted ¹³C NMR Data for this compound
Note: The following are predicted chemical shifts. Actual experimental values may vary based on solvent and other experimental conditions.
| Atom | Predicted Chemical Shift (ppm) |
| C=O | ~ 175 - 180 |
| Cα | ~ 60 - 65 |
| N-CH₃ | ~ 30 - 35 |
| Cβ | ~ 30 - 35 |
| Cγ | ~ 25 - 30 |
| Cδ | ~ 20 - 25 |
| Cε | ~ 10 - 15 |
Experimental ¹³C NMR Data for L-norleucine [1]
Solvent: D₂O, Reference: DSS
| Atom | Chemical Shift (ppm) |
| C=O | 177.89 |
| Cα | 57.53 |
| Cβ | 32.81 |
| Cγ | 29.10 |
| Cδ | 24.39 |
| Cε | 15.69 |
Infrared (IR) Spectroscopy
Predicted IR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500-3300 (broad) |
| N-H stretch (secondary amine salt) | 2200-2800 (broad) |
| C-H stretch (alkane) | 2850-2960 |
| C=O stretch (carboxylic acid) | 1700-1730 |
| N-H bend (secondary amine salt) | 1550-1610 |
| C-N stretch | 1180-1250 |
Experimental IR Data for L-norleucine
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (primary amine salt) | ~3000-3200 (broad) |
| C-H stretch (alkane) | ~2870-2960 |
| C=O stretch (carboxylate) | ~1580-1620 |
| N-H bend (primary amine salt) | ~1500-1550 |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted m/z | Fragment |
| ESI+ | 146.12 | [M+H]⁺ |
| ESI+ | 102.09 | [M+H - COOH]⁺ |
| ESI- | 144.10 | [M-H]⁻ |
Experimental Mass Spectrometry Data for L-norleucine (Electron Ionization) [2]
| m/z | Relative Intensity (%) |
| 131 | 5 |
| 84 | 45 |
| 74 | 100 |
| 56 | 60 |
| 44 | 80 |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for a specific compound like this compound are often found in primary research literature. However, general methodologies for the spectroscopic analysis of amino acids are well-established.
NMR Spectroscopy of Amino Acids[4][5]
-
Sample Preparation : The amino acid sample is typically dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (B129727) (CD₃OD), to a concentration of 1-10 mg/mL. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.
-
Instrumentation : Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : A standard one-dimensional proton experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition : A one-dimensional carbon experiment with proton decoupling is typically used. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
IR Spectroscopy of Amino Acids[6][7]
-
Sample Preparation : For solid-state analysis, the amino acid is finely ground and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For solution-phase analysis, the sample is dissolved in a suitable solvent that has minimal IR absorbance in the regions of interest.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition : A background spectrum of the KBr pellet or the solvent is first collected. The sample spectrum is then recorded, and the background is automatically subtracted.
Mass Spectrometry of Amino Acids[8][9][10]
-
Sample Preparation : The amino acid is dissolved in a suitable solvent, such as a mixture of water, methanol, or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote ionization.
-
Instrumentation : An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer is commonly used.
-
Data Acquisition : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For fragmentation analysis (MS/MS), a specific ion of interest is selected and fragmented to provide structural information.
Visualizations
Chemical Structure and Spectroscopic Correlation
References
An In-depth Technical Guide to N-Methyl-L-norleucine Derivatives and Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-L-norleucine, a non-proteinogenic amino acid, and its derivatives are gaining prominence in medicinal chemistry and drug development. The incorporation of an N-methyl group into the peptide backbone offers a strategic approach to modulate the conformational properties and enhance the metabolic stability of peptide-based therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of this compound derivatives and analogs. It includes a summary of available quantitative data, detailed experimental protocols for key synthetic methodologies, and visualizations of relevant workflows and concepts to facilitate a deeper understanding for researchers in the field.
Introduction
Peptide-based therapeutics often face challenges such as poor metabolic stability, low bioavailability, and conformational flexibility, which can limit their clinical utility. N-methylation of the peptide backbone is a widely adopted strategy to overcome these limitations.[1] The introduction of a methyl group on the amide nitrogen sterically shields the peptide bond from enzymatic degradation by proteases, thereby prolonging the peptide's half-life in vivo.[2] Furthermore, N-methylation restricts the conformational freedom of the peptide backbone, which can lead to more defined secondary structures and potentially enhance binding affinity and selectivity for biological targets.[2]
This compound, as a derivative of the leucine (B10760876) isomer norleucine, offers a unique building block for designing novel peptide and peptidomimetic drugs. Its linear, unbranched side chain provides distinct steric and hydrophobic properties compared to its natural counterparts, making it a valuable tool for probing structure-activity relationships (SAR) and developing therapeutics with improved pharmacokinetic profiles. This guide will delve into the synthesis of this compound and its incorporation into peptides, summarize the known biological activities of its analogs, and provide detailed experimental protocols relevant to their study.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its incorporation into peptides can be achieved through various methods. The most common approach involves the use of the Fmoc (9-fluorenylmethyloxycarbonyl) protected form, Fmoc-N-Methyl-L-norleleucine-OH, which is suitable for solid-phase peptide synthesis (SPPS).[3]
Synthesis of Fmoc-N-Methyl-Amino Acids
A general and efficient method for the synthesis of Fmoc-N-methylated amino acids involves the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. This solid-phase approach allows for straightforward purification and handling.
Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-Methyl-Amino Acids
This protocol is adapted from a published procedure for the N-methylation of amino acids on a solid support.
-
Materials: 2-Chlorotrityl chloride (2-CTC) resin, Fmoc-L-norleucine, Diisopropylethylamine (DIEA), Dichloromethane (DCM), N-Methylpyrrolidone (NMP), o-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Collidine, Dimethyl sulfate (B86663) or Methyl iodide, 2-Mercaptoethanol (B42355), 1,8-Diazabicycloundec-7-ene (DBU), Fmoc-OSu, Trifluoroacetic acid (TFA), Acetonitrile (ACN), MilliQ water.
-
Procedure:
-
Resin Loading: Swell 2-CTC resin in DCM. Dissolve Fmoc-L-norleucine (3 equivalents) and DIEA (9 equivalents) in DCM and add to the resin. Agitate for 2 hours. Cap any unreacted sites with methanol.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc group.
-
Nosylation: Treat the deprotected amino group with o-NBS-Cl (4 equivalents) and collidine (10 equivalents) in NMP.
-
N-Methylation: React the nosylated amino acid with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like DBU.
-
Nosyl Deprotection: Remove the nosyl group using a solution of 2-mercaptoethanol and DBU in NMP.
-
Fmoc Protection: Protect the newly formed N-methylamino group with Fmoc-OSu (3 equivalents) and DIEA (1 equivalent) in DCM.
-
Cleavage from Resin: Cleave the Fmoc-N-Methyl-L-norleucine from the resin using a solution of 1% TFA in DCM. The product is collected in MilliQ water, and the DCM is evaporated. The final product can be dissolved in ACN and lyophilized.
-
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Once Fmoc-N-Methyl-L-norleucine-OH is obtained, it can be readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This is a general protocol for manual SPPS.
-
Materials: 2-Chlorotrityl chloride resin, Fmoc-protected amino acids (including Fmoc-N-Methyl-L-norleucine-OH), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIEA, Piperidine, DMF, DCM, TFA, Triisopropylsilane (TIS), Water.
-
Procedure:
-
Resin Preparation: Swell the 2-chlorotrityl chloride resin in DCM.
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using DIEA in DCM.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.
-
Amino Acid Coupling: For each subsequent amino acid, pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and immediately add the mixture to the resin. Agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically TFA/TIS/Water (95:2.5:2.5).
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase HPLC.
-
Biological Activities and Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives and analogs is primarily explored in the context of peptides. The N-methylation serves to enhance proteolytic stability and influence conformation, which in turn affects biological activity.
Quantitative Data
While extensive quantitative data for standalone this compound derivatives is limited in the public domain, studies on related norleucine analogs provide insights into their potential as enzyme inhibitors. For instance, phosphonic and phosphinic analogues of norleucine have been evaluated as inhibitors of leucine aminopeptidase (B13392206) (LAP).
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Norleucine-P (Nle-P) | Leucine Aminopeptidase | 12.3 µM | [4] |
| Norleucine-PH (Nle-PH) | Leucine Aminopeptidase | 12.1 µM | [4] |
Table 1: Inhibitory activity of norleucine analogs against Leucine Aminopeptidase.
It is important to note that these are not N-methylated analogs, but they represent the most closely related quantitative data found. The data suggests that norleucine derivatives can exhibit moderate enzyme inhibitory activity.
Applications in Drug Discovery
The primary application of this compound is in the development of peptide-based drugs with improved pharmacokinetic properties.
-
Enhanced Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, leading to a longer in vivo half-life.[2]
-
Conformational Control: N-methylation restricts the rotation around the Cα-N bond, which can stabilize specific secondary structures like β-turns. This conformational rigidity can lead to higher receptor binding affinity and selectivity.
-
Improved Bioavailability: The increased lipophilicity resulting from N-methylation can enhance membrane permeability and oral bioavailability of peptides.
Norleucine itself is an isomer of leucine and has been used as a non-oxidizable substitute for methionine in peptides to study protein structure and function.[5] Its incorporation into amyloid-β peptides has been shown to reduce their neurotoxic effects, suggesting a potential therapeutic application in neurodegenerative diseases.[5] The N-methylation of norleucine in such peptides could further enhance their stability and therapeutic potential.
Signaling Pathways
Currently, there is a lack of specific research detailing the direct interaction of this compound derivatives with and modulation of distinct signaling pathways. The biological effects of peptides containing this modified amino acid are attributed to the overall properties of the peptide and its interaction with its specific target receptor or enzyme.
However, we can infer potential areas of impact based on the therapeutic areas where related compounds are being investigated. For example, the norleucine analog 6-diazo-5-oxo-L-norleucine (DON) is a glutamine antagonist that has been studied as an anticancer agent. DON inhibits several enzymes involved in glutamine metabolism, which is a critical pathway for the proliferation of many cancer cells.
Below is a conceptual diagram illustrating the general workflow for the synthesis and evaluation of peptides containing this compound.
Caption: Workflow for the synthesis and evaluation of this compound-containing peptides.
Conclusion and Future Directions
This compound is a valuable tool in the arsenal (B13267) of medicinal chemists for the design of novel peptide-based therapeutics. Its incorporation can significantly improve the metabolic stability and conformational properties of peptides, leading to enhanced biological activity and better pharmacokinetic profiles. While quantitative data on standalone this compound derivatives is currently scarce, the established protocols for their synthesis and incorporation into peptides provide a solid foundation for further research.
Future studies should focus on the systematic synthesis and biological evaluation of a broader range of this compound derivatives and analogs to establish clear structure-activity relationships. Investigating their effects on specific signaling pathways will be crucial for elucidating their mechanisms of action and identifying new therapeutic opportunities in areas such as oncology and neurodegenerative diseases. The continued development of efficient synthetic methodologies will further accelerate the exploration of this promising class of modified amino acids in drug discovery.
References
N-Methyl-L-norleucine: A Technical Guide for Researchers and Drug Developers
An In-depth Exploration of a Non-Proteinogenic Amino Acid in Modern Peptide Therapeutics
Introduction
N-Methyl-L-norleucine (N-Me-L-Nle) is a non-proteinogenic amino acid that is gaining increasing attention in the field of peptide drug discovery and development. As an analogue of L-leucine, its unique structural modification—the methylation of the alpha-amine—confers several advantageous properties to peptide drug candidates. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and its impact on the biological and pharmacokinetic profiles of peptides. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for its effective application in peptide synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅NO₂ | [1][2] |
| Molecular Weight | 145.2 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 112 - 125 ºC | [1] |
| Optical Rotation | [α]D²⁰ = -22 ± 2º (c=1 in DMF) | [1] |
| Purity | ≥ 99.5% (Chiral HPLC) | [1] |
Synthesis of this compound and its Incorporation into Peptides
The synthesis of this compound and its subsequent incorporation into peptide chains are critical steps in the development of novel peptide therapeutics. The most common approach involves the use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the N-terminus, which is standard in solid-phase peptide synthesis (SPPS).
Synthesis of Fmoc-N-Methyl-L-norleucine
While several methods exist for the N-methylation of amino acids, a common strategy involves the protection of the carboxylic acid, followed by methylation of the amine, and subsequent deprotection.
Illustrative Synthetic Workflow:
References
Methodological & Application
Application Notes and Protocols for N-Methyl-L-norleucine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful incorporation of N-Methyl-L-norleucine into synthetic peptides using solid-phase peptide synthesis (SPPS). The inclusion of N-methylated amino acids, such as N-Methyl-L-norleceucine, can significantly enhance the pharmacokinetic properties of peptide-based therapeutics by increasing their metabolic stability and influencing their conformation and receptor-binding affinity.[1][2][3] However, the steric hindrance introduced by the N-methyl group presents unique challenges during peptide synthesis.[4][5] These notes offer solutions and optimized protocols to overcome these challenges.
Challenges in SPPS with this compound
The primary obstacle in synthesizing peptides containing this compound is the steric hindrance caused by the methyl group on the amide nitrogen.[4][5] This leads to several complications:
-
Slower and Inefficient Coupling Reactions: The methyl group physically obstructs the incoming activated amino acid, resulting in significantly reduced coupling efficiency compared to non-methylated counterparts.[4] This issue is particularly pronounced when coupling an amino acid onto an N-methylated residue.[4]
-
Incomplete Reactions: Standard coupling conditions may not be sufficient to drive the reaction to completion, leading to deletion sequences in the final peptide.[4]
-
Side Reactions:
-
Diketopiperazine (DKP) formation: This is a common side reaction, especially with N-alkylated peptides.[4][6]
-
Racemization: The activation of the carboxylic acid can sometimes lead to a loss of stereochemical integrity.[4]
-
Fragmentation: Peptides with consecutive N-methylated residues can be susceptible to fragmentation during the final cleavage from the resin with trifluoroacetic acid (TFA).[4][6]
-
Recommended Reagents and Strategies
To address the challenges associated with this compound incorporation, the following reagents and strategies are recommended:
-
High-Efficiency Coupling Reagents: Standard uronium-based coupling reagents like HBTU and HCTU are often not effective enough for coupling sterically hindered N-methylated amino acids.[3][4] More potent phosphonium-based reagents or specialized uronium/aminium reagents are highly recommended.[3][4][6]
-
Microwave-Enhanced SPPS: The use of microwave energy can significantly enhance the efficiency of coupling hindered amino acids like this compound, driving reactions to completion more quickly.[5]
-
Double or Triple Coupling: Repeating the coupling step two or three times can help ensure the reaction goes to completion, which is particularly beneficial for highly hindered residues.[4]
-
Accurate Monitoring: The standard ninhydrin (B49086) test is not effective for monitoring the completion of coupling reactions involving N-methylated amines. The bromophenol blue test is a reliable alternative.[3][4]
Quantitative Data Summary
The following tables summarize the recommended coupling reagents and their relative effectiveness for incorporating this compound.
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Reagent Type | Relative Efficiency for N-Methylated Residues | Notes |
| HBTU, HCTU | Uronium/Aminium | Low | Often ineffective, leading to low yields and deletion sequences.[3][4] |
| HATU | Uronium/Aminium | High | Highly recommended for sterically hindered couplings.[3][4] |
| PyAOP | Phosphonium | High | Demonstrated success in challenging couplings.[4][6] |
| PyBOP/HOAt | Phosphonium | High | Another highly effective reagent combination for N-methylated amino acids.[4][6] |
| BOP-Cl | Phosphonium | Moderate to High | Can be useful for couplings of N-methylated amino acids.[3][7] |
Table 2: Typical Reaction Parameters for this compound Coupling
| Parameter | Recommendation | Rationale |
| Amino Acid Equivalents | 2-4 eq | To drive the reaction to completion. |
| Coupling Reagent Equivalents | 2-4 eq | To ensure efficient activation. |
| Base Equivalents (e.g., DIPEA) | 4-8 eq | To maintain basic conditions for the coupling reaction. |
| Coupling Time | 1-4 hours (or longer) | N-methylated amino acids require longer reaction times.[4] |
| Temperature | Room Temperature to Elevated | Elevated temperatures can improve coupling efficiency, especially with microwave assistance.[4][5] |
Experimental Protocols
General SPPS Workflow for N-Methylated Peptides
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
Protocol for this compound Coupling using HATU
-
Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes.[3][8]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again for 15-20 minutes to remove the Fmoc protecting group.[9] Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[9]
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of Fmoc-N-Methyl-L-norleucine, 4 equivalents of HATU, and 8 equivalents of diisopropylethylamine (DIEA) in DMF or NMP.[3] Allow the mixture to pre-activate for a minimal time to reduce the risk of racemization.[4]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-4 hours at room temperature.[3] For difficult couplings, the reaction time can be extended or performed at an elevated temperature (e.g., 50°C) or with microwave assistance.[4][5]
-
Monitoring: Perform a bromophenol blue test to monitor the completion of the coupling reaction.[3] A yellow color indicates a complete reaction, while a blue or green color indicates an incomplete reaction.[3]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).[9]
-
Repeat (if necessary): If the bromophenol blue test indicates an incomplete reaction, repeat steps 3-6.[4]
Protocol for Bromophenol Blue Test
-
Sample Preparation: Remove a small sample of the resin and wash it with methanol.[3]
-
Test Solution: Prepare a solution of 250 mg of bromophenol blue in 50 ml of DMF.[3]
-
Testing: Add 2 ml of the test solution to the resin sample.[3]
-
Observation: Observe the color of the suspension.
Protocol for Cleavage and Deprotection
The choice of cleavage cocktail depends on the other amino acids present in the peptide sequence. For peptides containing sensitive residues like Trp, Met, or Cys, scavengers are crucial.
Reagent K (TFA/Water/Phenol/Thioanisole/TIS): A common cleavage cocktail.
-
Fmoc Removal: Ensure the N-terminal Fmoc group is removed.
-
Resin Preparation: Wash the dried peptide-resin with DCM.
-
Cleavage: Suspend the resin in Reagent K (e.g., TFA/H2O/Phenol/Thioanisole/TIS, 82.5:5:5:5:2.5) for 2-4 hours at room temperature.[10] The duration may need to be optimized to minimize side reactions like the loss of Ac-N-methylamino acid if the N-terminus is acetylated.[6][11]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[9]
-
Washing and Drying: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide under vacuum.[9]
-
Purification: Purify the crude peptide by reverse-phase HPLC.[9]
Signaling Pathways and Applications
This compound is not directly involved in known signaling pathways but is a valuable tool in drug design and research to modulate the properties of bioactive peptides. For instance, norleucine is used as a substitute for methionine to study the role of this amino acid in the neurotoxic effects of Amyloid-β peptides in Alzheimer's disease research.[12][13] The N-methylation of norleucine can further enhance the peptide's resistance to enzymatic degradation, making it a desirable modification for therapeutic candidates.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
- 13. Norleucine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: N-Methyl-L-norleucine as a Tool for Studying Protein Structure and Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Methyl-L-norleucine (N-Me-L-Nle) is a non-proteinogenic amino acid that serves as a valuable tool in peptide and protein chemistry. Its unique structural properties, primarily the methylation of the backbone amide nitrogen, offer distinct advantages for studying protein structure, function, and for the development of novel peptide-based therapeutics. This document provides detailed application notes and experimental protocols for the utilization of this compound.
Incorporating N-Me-L-Nle into a peptide chain introduces a methyl group on the amide nitrogen, which has several significant consequences. This modification enhances proteolytic stability by sterically hindering the approach of proteases that typically recognize and cleave the peptide backbone.[1] Furthermore, the N-methylation removes the hydrogen bond donor capability of the amide proton, which can constrain the peptide's conformation and influence its binding affinity and selectivity for its biological target.[1][2] The linear, unbranched side chain of norleucine also serves as a useful isosteric replacement for methionine, allowing for the study of the functional role of methionine residues without the complication of oxidation.
These properties make this compound a powerful tool for:
-
Enhancing Peptide Stability: Increasing the half-life of peptides in biological fluids is a critical step in developing peptide-based drugs.[3][4]
-
Modulating Receptor Binding: The conformational constraints imposed by N-methylation can lead to either increased or decreased binding affinity, providing a method to probe the bioactive conformation of a peptide.[1][5]
-
Structure-Activity Relationship (SAR) Studies: Systematically replacing amino acids with N-Me-L-Nle can elucidate the role of specific residues and backbone conformations in protein-protein interactions.
Data Presentation
Table 1: Comparative Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides
| Peptide Analog | Modification | Protease | Half-life (t½) in Human Serum | Fold Increase in Stability |
| Parent Peptide | None | Trypsin | 15 min | - |
| N-Me-L-Nle Analog | N-methylation at P1' position | Trypsin | > 24 hours | > 96 |
| Parent Peptide | None | Chymotrypsin | 30 min | - |
| N-Me-L-Nle Analog | N-methylation at P2 position | Chymotrypsin | 180 min | 6 |
Note: Data are representative examples from literature on N-methylated peptides and may not be specific to this compound in all cases. The actual stability enhancement is highly dependent on the peptide sequence and the position of the modification.
Table 2: Comparative Receptor Binding Affinity of N-Methylated vs. Non-Methylated Peptides
| Peptide Analog | Target Receptor | Modification | Binding Affinity (Kd, nM) | Change in Affinity |
| Parent Peptide | GPCR A | None | 5.2 | - |
| N-Me-L-Nle Analog 1 | GPCR A | N-methylation at position X | 1.8 | 2.9-fold increase |
| Parent Peptide | GPCR B | None | 10.5 | - |
| N-Me-L-Nle Analog 2 | GPCR B | N-methylation at position Y | 85.2 | 8.1-fold decrease |
| Parent Peptide | sst5 Receptor | None | - | - |
| Analog | sst5 Receptor | N-methylation of D-Trp8 | High Affinity | Affinity Enhanced |
| Analog | sst5 Receptor | N-methylation of Phe7 | Affinity Destroyed | Affinity Abolished |
Note: The effect of N-methylation on binding affinity is highly context-dependent and can either enhance or diminish binding depending on the specific interactions with the receptor.[1][2]
Experimental Protocols
Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using Fmoc/tBu chemistry.
Materials:
-
Fmoc-N-Methyl-L-norleucine
-
Rink Amide resin
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
Drain and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of Fmoc-N-Methyl-L-norleucine:
-
Coupling of an amino acid to an N-methylated residue is often slower. Therefore, a stronger coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended.
-
In a separate vial, dissolve 3 equivalents of Fmoc-N-Methyl-L-norleucine, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected N-terminus on the resin.
-
Shake for 4-6 hours, or overnight if necessary. Monitor the coupling reaction using a Kaiser test (which will be negative for the secondary amine of the N-methylated residue).
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the peptide by mass spectrometry.
Protocol 2: Proteolytic Stability Assay
This protocol provides a general method to assess the stability of this compound-containing peptides in the presence of proteases or in biological fluids like human serum.
Materials:
-
Purified peptide (with and without this compound)
-
Protease of interest (e.g., trypsin, chymotrypsin) or human serum
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile (B52724) with 1% TFA)
-
RP-HPLC system with a C18 column
-
Incubator or water bath at 37°C
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the test peptide in the assay buffer at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup:
-
In a microcentrifuge tube, mix the peptide solution with the protease solution or human serum to a final peptide concentration of 100 µg/mL.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution.
-
-
Sample Preparation:
-
Centrifuge the quenched samples at high speed to precipitate proteins.
-
Collect the supernatant containing the remaining peptide.
-
-
HPLC Analysis:
-
Analyze the supernatant by RP-HPLC.
-
Use a gradient of acetonitrile in water with 0.1% TFA to separate the intact peptide from degradation products.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of peptide remaining relative to the 0-minute time point.
-
Determine the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time.[2]
-
Protocol 3: Receptor Binding Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay to determine the binding affinity (Kd) of an this compound-containing peptide to its target receptor. This method is suitable when a fluorescently labeled version of the natural ligand is available.
Materials:
-
Purified receptor protein
-
Fluorescently labeled ligand (probe)
-
Unlabeled competitor peptides (parent peptide and N-Me-L-Nle analog)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup:
-
In a black microplate, add a fixed concentration of the receptor protein and the fluorescently labeled probe. The concentration of the probe should be well below its Kd for the receptor.
-
Add increasing concentrations of the unlabeled competitor peptides to the wells.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using the microplate reader.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the fluorescent probe).
-
Calculate the equilibrium dissociation constant (Ki) for the test peptide using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.[2]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. N-Methylated Cyclic Enkephalin Analogues Retain High Opioid Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
N-Methyl-L-norleucine: Enhancing the Therapeutic Potential of Peptides
Application Note and Protocol
For researchers, scientists, and drug development professionals, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design. N-Methyl-L-norleucine, a derivative of the leucine (B10760876) isomer norleucine, offers a unique combination of properties to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability. This document provides a detailed overview of the applications of this compound in therapeutic peptide development, complete with illustrative quantitative data, detailed experimental protocols, and visual diagrams of relevant biological and experimental workflows.
Introduction to this compound in Peptide Therapeutics
N-methylation, the addition of a methyl group to the backbone amide nitrogen of an amino acid, is a powerful tool for modulating the pharmacokinetic properties of therapeutic peptides.[1] This modification imparts steric hindrance, which can significantly increase resistance to enzymatic degradation by proteases.[2] Furthermore, by removing a hydrogen bond donor, N-methylation can enhance a peptide's lipophilicity, potentially improving its ability to cross cellular membranes.[3]
Norleucine itself is often used as a substitute for methionine to prevent oxidation, thereby increasing the shelf-life and stability of a peptide therapeutic.[4] The combination of N-methylation with a norleucine residue in the form of this compound provides a dual advantage: enhanced proteolytic stability and prevention of oxidative degradation. This makes it a valuable building block for peptides targeting a wide range of diseases. While specific data for this compound is emerging, the well-documented effects of N-methylation and norleucine substitution allow for informed predictions of its impact on peptide performance.
Quantitative Data on the Impact of N-Methylation
The following tables present illustrative data based on published findings for N-methylated peptides to demonstrate the potential advantages of incorporating this compound.
Table 1: Illustrative Pharmacokinetic Properties of a Hypothetical Peptide Analog
| Peptide Analog | Modification | Plasma Half-life (t½) in rat serum (min) | Caco-2 Cell Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| Parent Peptide | None | 15 | 0.5 | <1 |
| This compound Analog | Single N-methylation | 90 | 2.5 | 8 |
| Di-N-Methyl Analog | Two N-methylations | 240 | 5.0 | 15 |
| Tri-N-Methyl Analog | Three N-methylations | >480 | 8.0 | 28[5] |
This data is illustrative and based on general findings for N-methylated peptides. Actual results will be sequence and position-dependent. For instance, a tri-N-methylated version of a somatostatin (B550006) analog demonstrated an oral bioavailability of 10%.[6]
Table 2: Illustrative Receptor Binding Affinity
| Peptide Analog | Modification | Receptor Binding Affinity (Ki, nM) |
| Parent Peptide | None | 5.2 |
| This compound Analog | Single N-methylation | 7.8 |
This data is illustrative. N-methylation can sometimes lead to a slight decrease in binding affinity due to conformational changes, but this is often offset by the significant gains in stability and bioavailability.[7]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of an this compound containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-N-methyl-L-norleucine using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Coupling reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[10]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Washing solvents: Methanol (MeOH)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin as in step 2.
-
-
This compound Coupling:
-
In a separate vial, dissolve 3 equivalents of Fmoc-N-methyl-L-norleucine and 2.9 equivalents of HATU in DMF.[10]
-
Add 6 equivalents of DIPEA and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 4-6 hours. Due to steric hindrance, N-methylated amino acids require longer coupling times.
-
Monitor coupling completion with a bromophenol blue test.
-
Wash the resin as in step 2.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: Perform a final deprotection as described in step 2.
-
Cleavage and Purification:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the peptide by reverse-phase HPLC.
-
References
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. peptide.com [peptide.com]
Application Notes: N-Methyl-L-norleucine as a Building Block in Combinatorial Chemistry
Introduction
N-Methyl-L-norleucine is a non-proteinogenic α-amino acid that has gained significant traction as a valuable building block in peptide synthesis and combinatorial chemistry for drug discovery.[1][2] As an N-methylated isomer of leucine, it offers unique structural and functional properties that medicinal chemists can leverage to design novel therapeutics with improved pharmacological profiles.[3][4] The incorporation of this compound into peptide chains can enhance metabolic stability, control conformation, and improve pharmacokinetic properties such as bioavailability and in vivo half-life.[1][4] These characteristics make it a crucial component for developing peptide-based drugs that are more resistant to enzymatic degradation and possess higher binding affinity for their targets.[1][4]
These application notes provide a comprehensive overview of this compound, its properties, and detailed protocols for its use in solid-phase peptide synthesis (SPPS), targeting researchers, scientists, and professionals in drug development.
Physicochemical and General Information
This compound is commercially available in various forms, including the free amino acid and derivatives protected with Fmoc (fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups for use in SPPS.[1][5]
| Property | Value | Reference |
| Synonyms | (2S)-2-(methylamino)hexanoic acid, H-MeNle-OH, N-Me-L-norleucine | [6] |
| Molecular Formula | C7H15NO2 | [7] |
| Molecular Weight | 145.2 g/mol | [7] |
| CAS Number | 17343-27-0 | [7] |
| Appearance | White to off-white powder | [5] |
| Storage Condition | -20°C | [7] |
| Protected Derivative | Molecular Formula | Molecular Weight | CAS Number | Purity |
| Fmoc-N-methyl-L-norleucine | C22H25NO4 | 367.4 g/mol | 112883-42-8 | ≥ 99.5% (Chiral HPLC)[5] |
| Boc-N-Me-Nle-OH | C12H23NO4 | 245.32 g/mol | N/A | High Purity[1] |
Applications in Combinatorial Chemistry and Drug Discovery
The unique structure of this compound provides several advantages in the design of peptide libraries and drug candidates.
-
Enhanced Metabolic Stability : The N-methyl group on the peptide backbone sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and thereby extending its in vivo half-life.[1][4]
-
Conformational Control : N-methylation restricts the conformational freedom of the peptide backbone, which can help lock the peptide into a bioactive conformation.[8] This fine-tuning can lead to higher receptor-binding affinity and specificity.[1]
-
Improved Pharmacokinetic Properties : The increased stability and altered polarity resulting from N-methylation can lead to improved bioavailability and efficacy of peptide-based pharmaceuticals.[2][5]
-
Scaffold for Chemical Libraries : Its structure serves as a versatile chiral scaffold for building complex molecules and generating libraries of compounds for high-throughput screening in drug discovery programs.[4]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-N-Methyl-L-norleucine
This protocol outlines the manual synthesis of a peptide containing this compound on a 0.1 mmol scale using standard Fmoc/tBu chemistry. The key challenge in synthesizing N-methyl-rich peptides is the coupling step, which is often slow and requires specialized reagents.[9]
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Resin | 2-Chlorotrityl chloride resin | Novabiochem®, AAPPTec |
| Amino Acids | Fmoc-N-Methyl-L-norleucine | Chem-Impex, BroadPharm |
| Other Fmoc-protected amino acids | Standard peptide synthesis supplier | |
| Coupling Reagents | HATU or HCTU | AAPPTec, Bachem |
| PyAOP or PyBOP | Standard peptide synthesis supplier | |
| Additives | HOAt or HOBt | Standard peptide synthesis supplier |
| DIPEA (N,N-Diisopropylethylamine) | Peptide synthesis grade | |
| Deprotection Reagent | 20% (v/v) Piperidine (B6355638) in DMF | Reagent grade |
| Solvents | DMF, DCM | Amine-free, peptide synthesis grade |
| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) | Standard laboratory supplier |
Experimental Workflow Diagram
Step-by-Step Methodology
-
Resin Preparation and Swelling:
-
Place 300 mg of 2-chlorotrityl chloride resin into a manual SPPS reaction vessel.[10]
-
Swell the resin in 5 mL of dichloromethane (B109758) (DCM) for at least 30 minutes with gentle agitation.[10]
-
After swelling, drain the DCM.[10]
-
-
Loading of the First Amino Acid (Fmoc-L-norleucine):
-
Dissolve 2 equivalents of the first Fmoc-amino acid and 4 equivalents of DIPEA in 5 mL of DCM.[10]
-
Add the solution to the swollen resin and agitate for 1-2 hours at room temperature.[10]
-
To cap any unreacted sites, add 0.5 mL of methanol (B129727) and agitate for 30 minutes.[10]
-
Drain the solution and wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).[10]
-
-
Fmoc Deprotection:
-
Coupling of Fmoc-N-Methyl-L-norleucine:
-
Note: The coupling of N-methylated amino acids is notoriously difficult. The use of highly efficient coupling reagents is critical. HATU/HOAt or PyAOP are recommended over standard reagents like HBTU for these couplings.[9][11]
-
In a separate vial, pre-activate the amino acid. Dissolve 3 equivalents of Fmoc-N-Methyl-L-norleucine, 2.9 equivalents of HATU, and 3 equivalents of HOAt in 3 mL of DMF.[10][11]
-
Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.[10]
-
Immediately add the activated amino acid solution to the deprotected resin.[10]
-
Agitate the reaction mixture for at least 2-4 hours. The reaction time may need to be extended for N-methylated residues.[11]
-
Monitor the reaction completion using a Kaiser test (note: the test will be negative on the secondary amine of N-methyl-norleucine).
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).[10]
-
-
Chain Elongation:
-
Repeat steps 3 (Fmoc Deprotection) and 4 (Coupling) for all subsequent amino acids in the peptide sequence.
-
-
Cleavage and Global Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the resin thoroughly with DCM and dry it under vacuum.
-
Add 5-10 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to the resin.
-
Agitate at room temperature for 2-3 hours. Note that prolonged cleavage times can sometimes lead to side reactions like fragmentation between consecutive N-methyl amino acids.[9]
-
Filter the resin and collect the filtrate into a centrifuge tube.[10]
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[10]
-
Centrifuge the mixture to pellet the peptide and decant the ether.[10]
-
Wash the peptide pellet with cold diethyl ether two more times.[10]
-
Dry the crude peptide pellet under vacuum.[10]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Note that N-methyl-rich peptides may show multiple peaks on HPLC profiles due to the slow conversion between conformers (cis/trans isomers of the N-methylated amide bond).[9]
-
This document provides a foundational guide for utilizing this compound in combinatorial chemistry. Researchers should optimize protocols based on their specific peptide sequences and available instrumentation.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. lifetein.com [lifetein.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. L-Norleucine, N-methyl- | C7H15NO2 | CID 7010351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 17343-27-0 | BroadPharm [broadpharm.com]
- 8. CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents [patents.google.com]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for N-methylation of L-norleucine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-methylation of L-norleucine, a non-proteinogenic amino acid isomeric to leucine. N-methylation is a critical modification in medicinal chemistry, often employed to enhance the metabolic stability, membrane permeability, and overall pharmacokinetic profile of peptide-based therapeutics. L-norleucine, with its linear four-carbon side chain, serves as a useful building block in peptide synthesis. Its N-methylated form, N-methyl-L-norleucine, is valuable for creating peptides with improved properties.
Two primary methods for the N-methylation of L-norleucine are presented: Reductive Amination using sodium borohydride (B1222165) and the Eschweiler-Clarke reaction.
Key Concepts and Comparison of Methods
| Method | Key Reagents | Typical Reaction Conditions | Advantages | Disadvantages |
| Reductive Amination | Formaldehyde (B43269), Sodium Borohydride (NaBH₄) | Mild, often at room temperature | High yields, catalyst-free options available, chemoselective.[1] | Requires careful control of stoichiometry to avoid dimethylation. |
| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Elevated temperatures (typically 80-100°C) | Drives reaction to completion, avoids quaternary ammonium (B1175870) salt formation.[2][3] | Higher temperatures may not be suitable for sensitive substrates. |
Protocol 1: Reductive Amination of L-norleucine using Sodium Borohydride
This protocol describes the N-monomethylation of L-norleucine via reductive amination using formaldehyde as the methyl source and sodium borohydride as the reducing agent. This method is known for its mild reaction conditions and high yields.
Experimental Workflow:
Caption: Workflow for N-methylation of L-norleucine via Reductive Amination.
Materials:
-
L-norleucine
-
Formaldehyde (37% aqueous solution)
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Dowex 50WX8 resin (or equivalent strong cation exchange resin)
-
Ammonium hydroxide (for elution)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round-bottom flask
-
pH meter or pH paper
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1.31 g (10 mmol) of L-norleucine in 50 mL of 1 M sodium hydroxide.
-
Cooling: Cool the solution to 0°C in an ice bath with gentle stirring.
-
Addition of Formaldehyde: Slowly add 0.81 mL (10 mmol) of 37% aqueous formaldehyde solution to the cooled amino acid solution.
-
Initial Stirring: Stir the reaction mixture at 0°C for 1 hour.
-
Addition of Reducing Agent: While maintaining the temperature at 0°C, add 0.38 g (10 mmol) of sodium borohydride in small portions over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Quenching and Acidification: Carefully quench the reaction by slowly adding 1 M HCl until the pH of the solution is between 1 and 2. This will decompose any remaining sodium borohydride.
-
Solvent Removal: Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the water and methanol (formed from formaldehyde reduction).
-
Purification:
-
Dissolve the residue in deionized water and apply it to a column packed with Dowex 50WX8 resin (H+ form).
-
Wash the column with deionized water to remove any unreacted formaldehyde and inorganic salts.
-
Elute the this compound from the resin using 2 M ammonium hydroxide.
-
Collect the fractions and monitor for the presence of the product using a suitable method (e.g., TLC with ninhydrin (B49086) staining).
-
-
Final Product Isolation: Combine the product-containing fractions and concentrate under reduced pressure. Lyophilize the resulting solid to obtain pure this compound.
Expected Yield: 85-95%
Protocol 2: Eschweiler-Clarke Reaction for N-methylation of L-norleucine
The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[2][4] This reaction is irreversible due to the formation of carbon dioxide gas.[2]
Reaction Pathway:
Caption: Simplified pathway of the Eschweiler-Clarke reaction for L-norleucine.
Materials:
-
L-norleucine
-
Formic acid (98-100%)
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Heating mantle or oil bath
-
Round-bottom flask with reflux condenser
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add 1.31 g (10 mmol) of L-norleucine.
-
Reagent Addition: Add 2.5 mL of formic acid and 2.0 mL of 37% aqueous formaldehyde.
-
Heating: Heat the reaction mixture to 90-100°C in an oil bath and maintain this temperature for 4-6 hours. Vigorous evolution of carbon dioxide should be observed initially.
-
Cooling and Concentration: After the reaction is complete (cessation of gas evolution), cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove excess formic acid and water.
-
Hydrolysis: Add 10 mL of concentrated hydrochloric acid to the residue and heat the mixture at reflux for 1 hour to hydrolyze any formyl esters that may have formed.
-
Final Concentration: Remove the hydrochloric acid under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of deionized water and purify by ion-exchange chromatography as described in Protocol 1.
-
Isolation: Lyophilize the purified fractions to obtain this compound hydrochloride. To obtain the free amino acid, the hydrochloride salt can be neutralized before the final lyophilization step.
Expected Yield: 70-85%
Quantitative Data Summary
| Parameter | Reductive Amination | Eschweiler-Clarke Reaction |
| Starting Material | L-norleucine | L-norleucine |
| Key Reagents | Formaldehyde, NaBH₄ | Formaldehyde, Formic Acid |
| Typical Yield | 85-95% | 70-85% |
| Reaction Temperature | 0°C to Room Temperature | 90-100°C |
| Reaction Time | ~13 hours | 4-6 hours |
| Purity (after chromatography) | >98% | >98% |
Note: Yields are estimates based on similar reactions and may vary depending on the specific experimental conditions and scale.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Formaldehyde is a known carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Formic acid is corrosive and can cause severe burns. Handle with care and appropriate PPE.
-
Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Additions should be made slowly and cautiously.
-
The Eschweiler-Clarke reaction produces carbon dioxide, which can cause pressure buildup if the system is not properly vented.
References
- 1. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol [organic-chemistry.org]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents [patents.google.com]
Application Notes and Protocols for N-Methyl-L-norleucine in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic modification of peptides is a cornerstone of modern drug development and chemical biology. N-methylation of the peptide backbone is a key modification that enhances the therapeutic potential of peptides by increasing their metabolic stability and improving cell permeability.[][2][3] N-Methyl-L-norleucine, a non-proteinogenic amino acid, is a valuable building block in this context. Its incorporation into a peptide sequence can confer resistance to proteolytic degradation, a critical attribute for peptide-based therapeutics.[4][5] While the synthesis of peptides containing N-methylated amino acids is well-established, detailed protocols for the subsequent bioconjugation of this compound-containing peptides are not widely reported.
This document provides detailed application notes and generalized experimental protocols for the use of this compound in the synthesis of peptides and their subsequent application in bioconjugation techniques. These protocols are based on established methodologies for peptide synthesis and bioconjugation and are intended to serve as a starting point for the development of specific applications.
Application Notes
The inclusion of this compound in a peptide sequence offers several advantages for the development of robust bioconjugates:
-
Enhanced Proteolytic Stability: The N-methyl group on the peptide backbone sterically hinders the approach of proteases, significantly reducing the rate of amide bond cleavage and prolonging the in vivo half-life of the bioconjugate.[5][6]
-
Improved Pharmacokinetic Properties: The increased stability and, in some cases, enhanced lipophilicity due to N-methylation can lead to improved oral bioavailability and better membrane permeability of the final bioconjugate.[][6]
-
Conformational Constraint: N-methylation restricts the rotation around the peptide bond, which can be used to lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for its target.[6]
Peptides containing this compound can be valuable components in a variety of bioconjugation applications, including:
-
Peptide-Drug Conjugates (PDCs): For targeted delivery of cytotoxic agents to cancer cells.
-
Fluorescently Labeled Peptides: For use in cellular imaging, diagnostic assays, and studying biological processes.[7]
-
Peptide-Protein Conjugates: To create novel therapeutic modalities or research tools.
-
Immobilized Peptides: For use in affinity chromatography and other biochemical assays.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H15NO2 | [8] |
| Molecular Weight | 145.20 g/mol | [8] |
| Appearance | White to off-white powder | [9] |
| Solubility | Soluble in water (slightly) and acidic solutions | [] |
Experimental Protocols
Note: The following protocols are generalized and should be optimized for specific peptide sequences and conjugation partners.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol describes the synthesis of a hypothetical peptide containing this compound using Fmoc/tBu chemistry.
Workflow for Peptide Synthesis and Bioconjugation
Caption: General workflow for solid-phase peptide synthesis of an this compound containing peptide and its subsequent bioconjugation.
Materials:
| Reagent | Purpose |
| Rink Amide Resin | Solid support for peptide synthesis |
| Fmoc-protected amino acids | Building blocks for the peptide chain |
| Fmoc-N-Methyl-L-norleucine | N-methylated amino acid building block |
| Dichloromethane (DCM) | Solvent for washing and swelling the resin |
| N,N-Dimethylformamide (DMF) | Main solvent for synthesis |
| Piperidine (B6355638) | Reagent for Fmoc deprotection |
| HBTU/HATU | Coupling reagent |
| HOBt/HOAt | Coupling additive to prevent racemization |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reaction |
| Trifluoroacetic acid (TFA) | Reagent for cleavage from resin |
| Triisopropylsilane (TIS) | Scavenger for cleavage |
| Water | Scavenger for cleavage |
| Diethyl ether | For peptide precipitation |
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DCM for 30 minutes, followed by washing with DMF.
-
First Amino Acid Coupling:
-
Perform Fmoc deprotection of the resin using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and DIPEA in DMF.
-
-
Incorporation of this compound:
-
After coupling the preceding amino acid, perform Fmoc deprotection.
-
Dissolve Fmoc-N-Methyl-L-norleucine (1.5-2 equivalents) and a coupling agent (e.g., HATU, 1.5-2 eq.) and an additive (e.g., HOAt, 1.5-2 eq.) in DMF.
-
Add DIPEA (3-4 eq.) to the mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling to proceed for 2-4 hours. Due to steric hindrance, a longer coupling time or double coupling may be necessary.[11]
-
-
Peptide Elongation: Continue the peptide chain elongation by repeating the Fmoc deprotection and coupling steps with the desired amino acids.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.
Protocol 2: Bioconjugation of an this compound Peptide via Click Chemistry (Hypothetical)
This protocol describes the conjugation of a peptide containing this compound and an azide-functionalized amino acid to an alkyne-modified payload.
Logical Flow of N-Methylation Benefits in Bioconjugates
Caption: The incorporation of this compound enhances peptide properties, leading to improved performance of the final bioconjugate.
Materials:
| Reagent | Purpose |
| Azide-containing peptide | Peptide synthesized with an azide-bearing amino acid and this compound |
| Alkyne-modified payload | Molecule to be conjugated (e.g., drug, dye) with a terminal alkyne |
| Copper(II) sulfate (B86663) (CuSO4) | Catalyst precursor |
| Sodium ascorbate (B8700270) | Reducing agent for Cu(I) generation |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Copper-ligand to stabilize Cu(I) |
| Phosphate-buffered saline (PBS), pH 7.4 | Reaction buffer |
| DMSO or DMF | Co-solvent for poorly soluble components |
Procedure:
-
Prepare Reactants:
-
Dissolve the azide-containing peptide in PBS.
-
Dissolve the alkyne-modified payload in DMSO or DMF.
-
-
Prepare Catalyst Solution:
-
Prepare a stock solution of CuSO4 in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of THPTA in water.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the peptide solution, the payload solution, and the THPTA solution.
-
Add the CuSO4 solution, followed by the sodium ascorbate solution to initiate the reaction.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Purification: Purify the bioconjugate using RP-HPLC or size-exclusion chromatography (SEC) to remove unreacted components and catalyst.
-
Characterization: Analyze the purified bioconjugate by MS to confirm successful conjugation and by HPLC to assess purity.
Protocol 3: Bioconjugation of an this compound Peptide via Maleimide (B117702) Chemistry (Hypothetical)
This protocol describes the conjugation of a peptide containing this compound and a cysteine residue to a maleimide-activated payload.[12]
Materials:
| Reagent | Purpose |
| Cysteine-containing peptide | Peptide synthesized with a cysteine residue and this compound |
| Maleimide-activated payload | Molecule to be conjugated with a maleimide group |
| Phosphate (B84403) buffer, pH 6.5-7.5, containing EDTA | Reaction buffer to prevent disulfide bond formation |
| Tris(2-carboxyethyl)phosphine (TCEP) | Reducing agent to ensure the cysteine thiol is free |
| DMSO or DMF | Co-solvent for payload |
Procedure:
-
Prepare Peptide:
-
Dissolve the cysteine-containing peptide in the phosphate buffer.
-
Add a 2-3 fold molar excess of TCEP to the peptide solution and incubate for 30 minutes at room temperature to reduce any disulfide bonds.
-
-
Prepare Payload: Dissolve the maleimide-activated payload in DMSO or DMF.
-
Conjugation Reaction:
-
Add the payload solution to the reduced peptide solution. A 1.5 to 5-fold molar excess of the maleimide payload is typically used.
-
Allow the reaction to proceed at room temperature for 1-2 hours, protected from light if the payload is light-sensitive.
-
-
Quenching (Optional): Add a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to quench any unreacted maleimide.
-
Purification: Purify the bioconjugate using RP-HPLC or SEC.
-
Characterization: Confirm the successful conjugation and purity of the product by MS and HPLC.
Quantitative Data Summary (Hypothetical)
| Bioconjugation Method | Peptide | Payload | Typical Molar Excess of Payload | Expected Yield | Expected Purity (Post-Purification) |
| Click Chemistry (CuAAC) | Peptide-Azide | Alkyne-Dye | 1.5 - 3 eq. | > 90% | > 95% |
| Maleimide Chemistry | Peptide-Cysteine | Maleimide-Drug | 1.5 - 5 eq. | 70 - 90% | > 95% |
Conclusion
This compound is a promising building block for the synthesis of peptides intended for bioconjugation. Its incorporation can significantly enhance the stability and pharmacokinetic properties of the resulting bioconjugates. While specific, published examples of its use in bioconjugation are currently limited, the generalized protocols provided here for peptide synthesis and subsequent conjugation via click chemistry or maleimide chemistry offer a solid foundation for researchers to explore its potential. The development and publication of specific applications and quantitative data will be crucial for establishing this compound as a standard tool in the field of bioconjugation and drug development.
References
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. cpcscientific.com [cpcscientific.com]
- 4. nbinno.com [nbinno.com]
- 5. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescent Labeling of Peptides - Biosyntan GmbH [biosyntan.de]
- 8. L-Norleucine, N-methyl- | C7H15NO2 | CID 7010351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 11. Bioconjugate Platform for Iterative Backbone N-Methylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
Fmoc-N-methyl-L-norleucine: Applications and Protocols in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Fmoc-N-methyl-L-norlecine, an N-methylated derivative of the non-proteinogenic amino acid norleucine, is a critical building block in modern peptide chemistry. Its incorporation into peptide sequences offers a strategic approach to modulate the physicochemical and biological properties of peptides, thereby enhancing their therapeutic potential. The primary applications of Fmoc-N-methyl-L-norleucine stem from the unique structural and functional consequences of N-methylation.
N-methylation of the peptide backbone introduces significant steric hindrance, which can profoundly impact the peptide's conformation and susceptibility to enzymatic degradation. This modification restricts the rotation around the Cα-N bond, leading to a more constrained peptide backbone. Consequently, peptides incorporating N-methylated residues, such as N-methyl-L-norleucine, often exhibit increased resistance to proteolysis by endogenous proteases, a crucial attribute for enhancing in vivo stability and prolonging the half-life of peptide-based drugs.[1][2]
Furthermore, the introduction of a methyl group on the amide nitrogen disrupts the hydrogen-bonding network within the peptide backbone. This alteration can prevent the formation of undesirable secondary structures, such as β-sheets, which are often associated with peptide aggregation and reduced solubility.[3] In the context of neurodegenerative diseases like Alzheimer's, where amyloid-beta (Aβ) peptide aggregation is a key pathological event, the strategic incorporation of N-methylated amino acids can inhibit fibrillation and reduce neurotoxicity.[3][4]
The enhanced conformational rigidity and altered hydrogen bonding capacity conferred by this compound can also lead to improved receptor selectivity and binding affinity. By locking the peptide into a bioactive conformation, N-methylation can enhance its interaction with specific biological targets.[5] Fmoc-N-methyl-L-norleucine is particularly useful in solid-phase peptide synthesis (SPPS) for creating complex and modified peptides for drug discovery and development.[6]
Experimental Protocols
The incorporation of Fmoc-N-methyl-L-norleucine into a peptide sequence via solid-phase peptide synthesis (SPPS) requires optimized protocols to overcome the steric hindrance associated with N-methylated amino acids. Standard coupling conditions are often inefficient, leading to low yields and deletion sequences. The following protocols provide detailed methodologies for the efficient coupling of Fmoc-N-methyl-L-norleucine.
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a standard cycle for Fmoc-based SPPS.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min), followed by isopropanol (B130326) (IPA) (3 x 1 min) and finally DMF (5 x 1 min).
3. Amino Acid Coupling:
-
Proceed with the desired coupling protocol (see Protocols 2 and 3 for Fmoc-N-methyl-L-norleucine).
4. Capping (Optional):
-
To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and N,N-diisopropylethylamine (DIPEA) in DMF) for 30 minutes.
-
Wash the resin with DMF.
5. Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-4 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 2: HATU-Mediated Coupling of Fmoc-N-methyl-L-norleucine
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically hindered amino acids.[2][7]
1. Pre-activation:
-
In a separate vial, dissolve Fmoc-N-methyl-L-norleucine (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
2. Coupling:
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).
3. Monitoring the Coupling Reaction:
-
The standard ninhydrin (B49086) (Kaiser) test is not effective for secondary amines. Use the bromophenol blue test to monitor the completion of the coupling reaction. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.[7]
4. Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min), IPA (3 x 1 min), and DMF (5 x 1 min).
Protocol 3: PyBOP-Mediated Coupling of Fmoc-N-methyl-L-norleucine
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another efficient phosphonium-based coupling reagent.[1]
1. Coupling Solution Preparation:
-
In a separate vial, dissolve Fmoc-N-methyl-L-norleucine (3-5 equivalents), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.
2. Coupling:
-
Add the coupling solution to the deprotected resin.
-
Agitate the reaction mixture for 2-6 hours at room temperature.
3. Monitoring and Washing:
-
Monitor the reaction completion using the bromophenol blue test.
-
Upon completion, wash the resin as described in Protocol 2.
Data Presentation
The choice of coupling reagent is critical for the successful incorporation of sterically hindered N-methylated amino acids like Fmoc-N-methyl-L-norleucine. The following table summarizes the comparative efficiency of commonly used coupling reagents.
| Coupling Reagent | Relative Efficiency for N-methylated Amino Acids | Key Advantages | Potential Drawbacks |
| HATU | Very High | Rapid coupling kinetics, high yields, effective for highly hindered couplings.[1][2] | Higher cost compared to other reagents, can cause guanidinylation of the N-terminal amine if used in excess.[1] |
| HBTU | Moderate to Low | Commonly used, less expensive than HATU. | Often results in incomplete coupling and lower yields for N-methylated residues.[2] |
| PyBOP | High | Efficient for many difficult couplings, generally more affordable than HATU.[1] | May be less efficient than HATU for the most sterically demanding couplings.[1] |
| PyAOP | Very High | A phosphonium-based reagent, highly effective for sterically hindered couplings.[2] | |
| BOP-Cl | Effective | Can be a useful alternative for certain N-methylated amino acid couplings.[2] | |
| PyBroP | Effective | A bromophosphonium reagent suitable for challenging couplings.[2] |
Visualizations
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Logical Relationship: Impact of N-Methylation on Amyloid-Beta Aggregation
Caption: N-methylation of Amyloid-Beta inhibits aggregation and reduces neurotoxicity.
Signaling Pathway: Postulated Downstream Effects of Reduced Aβ Aggregation
Caption: Postulated therapeutic effect of N-methyl-Nle Aβ analogs on neuronal pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide backbone modifications of amyloid β (1–40) impact fibrillation behavior and neuronal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 6. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions for N-Methyl-L-norleucine in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incorporation of N-Methyl-L-norleucine into peptides during Solid-Phase Peptide Synthesis (SPPS). This compound, a sterically hindered N-methylated amino acid, presents unique challenges during peptide synthesis. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful coupling reactions.
Troubleshooting Guide
Difficulties encountered during the coupling of this compound often stem from its increased steric hindrance compared to its non-methylated counterpart.[1] Below are common issues and their recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Coupling | - Steric hindrance of the N-methyl group.- Inappropriate coupling reagent.- Insufficient reaction time or temperature.- Aggregation of the growing peptide chain.[2] | - Use a more powerful coupling reagent suitable for N-methylated amino acids such as HATU, PyAOP, or PyBOP/HOAt.[1][3]- Increase coupling time and/or temperature. Microwave-assisted SPPS can be particularly effective.[4][5]- Perform a double coupling.- Use a higher excess of the amino acid and coupling reagent.- To mitigate aggregation, consider using a more polar solvent like DMF or NMP, or incorporating backbone-protecting groups like Hmb.[2][6] |
| Racemization | - Over-activation of the amino acid.- Prolonged exposure to basic conditions.- Use of certain coupling reagents. | - Avoid prolonged pre-activation times.- Use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA.[7]- Employ coupling reagents known for low racemization, such as those forming HOAt or Oxyma Pure esters (e.g., HATU, COMU).[7][8] |
| Diketopiperazine Formation | - Occurs after the coupling of the second amino acid, leading to cleavage of the dipeptide from the resin. This is more prevalent with certain amino acid sequences.[9] | - If this compound is at the C-terminus or the second position, consider using a 2-chlorotrityl chloride resin, which is more sterically hindered and can suppress this side reaction.- Use a protocol that involves the coupling of a dipeptide instead of single amino acids at the problematic position. |
| Inaccurate Monitoring of Coupling Completion | - The secondary amine of this compound gives a weak or no color change with the ninhydrin (B49086) (Kaiser) test.[1] | - Use the bromophenol blue test to monitor the completion of the coupling reaction. A color change from blue/green to yellow indicates a complete reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for this compound?
A1: Due to the steric hindrance of the N-methyl group, standard coupling reagents like HBTU and HCTU are often less effective.[1] The most recommended reagents for N-methylated amino acids, and therefore for this compound, are phosphonium- and uronium-based reagents that form highly reactive esters. These include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1][10]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[3][10]
-
PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) with 1-Hydroxy-7-azabenzotriazole)[3]
-
PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) is also a highly reactive reagent suitable for difficult couplings.[1]
Q2: How can I monitor the coupling reaction of this compound?
A2: The standard ninhydrin (Kaiser) test is unreliable for secondary amines like this compound as it typically yields a very weak color or no color change.[1] The recommended alternative is the bromophenol blue test .[1] A blue to green color indicates an incomplete reaction, while a yellow color signifies that the coupling is complete.[1]
Q3: What are the optimal conditions for coupling this compound?
A3: Optimal conditions generally involve:
-
Reagent Excess: Use a higher excess of the Fmoc-N-Methyl-L-norleucine and the coupling reagent (typically 3-5 equivalents each relative to the resin substitution).
-
Base: Use a hindered base like Diisopropylethylamine (DIPEA) or, to minimize racemization, a weaker base like N-methylmorpholine (NMM).[7]
-
Solvent: High-purity Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are good choices to ensure proper swelling of the resin and solubility of the reactants.[6]
-
Temperature and Time: Longer coupling times (e.g., 1-4 hours) at room temperature are common. Microwave-assisted SPPS can significantly shorten reaction times and improve efficiency by driving difficult couplings to completion at elevated temperatures (e.g., 50-75°C).[4][5]
Q4: Can I perform a double coupling for this compound?
A4: Yes, a double coupling is a highly recommended strategy if the first coupling is incomplete. After the first coupling attempt and a negative bromophenol blue test, simply drain the reaction vessel and repeat the coupling procedure with a fresh solution of the activated amino acid.
Q5: What are the benefits of incorporating this compound into a peptide?
A5: N-methylation of the peptide backbone can confer several advantageous properties, including:
-
Increased Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, making the peptide more resistant to enzymatic degradation.[11]
-
Improved Membrane Permeability and Oral Bioavailability: The modification can enhance the lipophilicity of the peptide, which may improve its ability to cross cell membranes.[3]
-
Conformational Constraints: N-methylation can restrict the conformational flexibility of the peptide backbone, which can be useful for locking the peptide into a bioactive conformation and improving receptor selectivity.[11]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-N-Methyl-L-norleucine using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.[8]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide using 20% piperidine (B6355638) in DMF. Perform this step twice: first for 2 minutes, drain, and then for 8-10 minutes.[8]
-
Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[8]
-
Activation and Coupling: a. In a separate vessel, dissolve Fmoc-N-Methyl-L-norleucine (4 equivalents based on resin substitution) in DMF. b. Add HATU (3.9 equivalents) and DIPEA (8 equivalents) to the amino acid solution.[1] c. Allow the mixture to pre-activate for 1-2 minutes. d. Add the activated amino acid solution to the reaction vessel containing the resin. e. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a bromophenol blue test to check for reaction completion.[1]
-
Washing: Once the coupling is complete, wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next deprotection step or final cleavage.
Protocol 2: Coupling of Fmoc-N-Methyl-L-norleucine using PyBroP
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling: a. Suspend the deprotected resin in DCM. b. In a separate vessel, dissolve Fmoc-N-Methyl-L-norleucine (2 equivalents) in DCM or DMF and add it to the resin. c. Add PyBroP (2 equivalents) to the reaction vessel and cool the mixture to 0°C.[1] d. Add DIPEA (6 equivalents) and mix for 1 minute at 0°C, then continue mixing for 1 hour at room temperature.[1]
-
Monitoring and Washing: Follow steps 5-6 from Protocol 1.
Data Presentation
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Advantages | Disadvantages | Typical Conditions |
| HATU | High coupling efficiency, fast reaction rates, reduced racemization with HOAt esters.[1][7][10] | Higher cost compared to carbodiimides. Can cause guanidinylation of the N-terminus if not pre-activated correctly.[6] | 3-5 eq. Amino Acid, 3-5 eq. HATU, 6-10 eq. DIPEA in DMF.[1] |
| PyAOP / PyBOP | Very effective for sterically hindered and N-methylated amino acids.[3][10] | Byproducts can be difficult to remove. PyBOP is a phosphonium (B103445) salt and may require specific disposal procedures. | 3-5 eq. Amino Acid, 3-5 eq. PyAOP/PyBOP, 6-10 eq. DIPEA in DMF. |
| PyBroP | Highly reactive, useful for very difficult couplings.[1] | Can cause racemization with prolonged coupling times. Higher cost.[7] | 2 eq. Amino Acid, 2 eq. PyBroP, 6 eq. DIPEA in DCM/DMF.[1] |
| DIC/Oxyma | Cost-effective, low racemization.[8] | Slower reaction rates compared to uronium/aminium salts.[8] | 3-5 eq. Amino Acid, 3-5 eq. DIC, 3-5 eq. Oxyma Pure in DMF. |
Visualizations
Caption: SPPS workflow for coupling this compound.
Caption: Troubleshooting logic for low coupling efficiency.
References
- 1. peptide.com [peptide.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. 5z.com [5z.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. mesalabs.com [mesalabs.com]
- 10. peptide.com [peptide.com]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Purification of Peptides Containing N-Methyl-L-norleucine by HPLC
Welcome to the technical support center for the purification of peptides containing N-Methyl-L-norleucine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the HPLC purification of these modified peptides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing this compound by HPLC?
A1: Peptides incorporating this compound present unique purification challenges due to the combined effects of N-methylation and the hydrophobic norleucine side chain. Key challenges include:
-
Increased Hydrophobicity: The N-methyl group and the linear six-carbon side chain of norleucine significantly increase the peptide's hydrophobicity, leading to strong retention on reversed-phase HPLC columns.[1] This can result in broad peaks, poor resolution, and potentially irreversible binding to the stationary phase.
-
Poor Solubility: Highly hydrophobic peptides often exhibit poor solubility in aqueous mobile phases, which can lead to precipitation during sample preparation or on the HPLC column, causing blockages and poor recovery.[1][2]
-
Secondary Structure Formation and Aggregation: The N-methyl group can influence the peptide backbone conformation, potentially promoting the formation of secondary structures or aggregation, which can result in complex peak shapes or multiple peaks for a single compound.[1]
-
Peak Tailing: Interactions between the peptide and residual silanol (B1196071) groups on silica-based columns can cause peak tailing, especially for basic peptides.
Q2: What type of HPLC column is recommended for purifying peptides with this compound?
A2: Due to the high hydrophobicity of these peptides, a reversed-phase column with a less retentive stationary phase is generally recommended. Consider the following options:
-
C4 or C8 Columns: These columns have shorter alkyl chains than the standard C18 phase, reducing hydrophobic interactions and allowing for the elution of highly retained peptides with lower concentrations of organic solvent.[1][3][4]
-
Wide-Pore Columns (300 Å): Larger pore sizes are beneficial for peptides, preventing restricted diffusion into the pores and improving peak shape and recovery.[1][5]
-
Phenyl Columns: The phenyl stationary phase offers different selectivity compared to alkyl phases and can be advantageous for peptides containing aromatic residues or for optimizing the separation of closely eluting impurities.[3]
Q3: How does N-methylation affect the retention time of a peptide in reversed-phase HPLC?
A3: N-methylation of a peptide backbone amide hydrogen increases the hydrophobicity of the peptide.[6] This modification reduces the hydrogen-bonding capability of the amide nitrogen and introduces a non-polar methyl group. Consequently, N-methylated peptides generally exhibit longer retention times in reversed-phase HPLC compared to their non-methylated counterparts.[7][8] The extent of the retention time shift will depend on the position and number of N-methylated residues in the peptide sequence.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC purification of peptides containing this compound.
Problem 1: Poor Peak Shape (Broadening or Tailing)
-
Possible Cause: Strong hydrophobic interactions, secondary interactions with the column, or peptide aggregation.
-
Solutions:
-
Optimize Mobile Phase Additives:
-
Trifluoroacetic Acid (TFA): Typically used at 0.1%, TFA acts as an ion-pairing agent to improve peak shape.[1][9] For persistent tailing, increasing the TFA concentration slightly or using a different ion-pairing agent like hexafluoroisopropanol (HFIP) might be beneficial, especially for improving the solubility of hydrophobic peptides.[2]
-
-
Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can reduce mobile phase viscosity, improve mass transfer, and disrupt secondary structures, leading to sharper peaks.[10][11][12]
-
Use a Less Retentive Column: Switch from a C18 to a C8 or C4 column to reduce strong hydrophobic interactions.[1][4]
-
Problem 2: Low or No Peptide Recovery
-
Possible Cause: Irreversible binding to the column, poor solubility in the mobile phase, or peptide precipitation.
-
Solutions:
-
Improve Sample Solubility: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.[1][2] Be cautious with the injection volume of strong solvents to avoid peak distortion.[13][14]
-
Modify the Mobile Phase: Incorporating solvents like isopropanol (B130326) or using acetonitrile (B52724)/propanol mixtures can enhance the solubility of very hydrophobic peptides.[2]
-
Column Washing: After each run, implement a high-organic wash step (e.g., 95-100% acetonitrile or isopropanol) to elute any strongly bound peptide and prevent carryover.[1]
-
Problem 3: Poor Resolution of Target Peptide from Impurities
-
Possible Cause: Inadequate separation conditions for closely eluting species.
-
Solutions:
-
Adjust the Gradient Slope: A shallower gradient (e.g., a slower rate of increase in the organic mobile phase) can improve the resolution between closely eluting peaks.[1][9][11]
-
Change the Organic Solvent: Switching from acetonitrile to methanol (B129727) or isopropanol can alter the selectivity of the separation, potentially resolving co-eluting peaks.[15]
-
Modify the Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can change the ionization state of the peptide and impurities, leading to changes in retention and improved selectivity. Note that standard silica-based columns are not stable at high pH.[11]
-
Data Presentation
Table 1: Recommended Starting HPLC Parameters for Peptides Containing this compound
| Parameter | Recommended Starting Condition | Rationale |
| Column | C4 or C8, 300 Å, 4.6 x 150 mm, 5 µm | Less hydrophobic than C18, suitable for highly hydrophobic peptides. Large pores improve peak shape.[1][3][4] |
| Mobile Phase A | 0.1% TFA in HPLC-grade water | TFA is a standard ion-pairing agent that improves peak shape.[1][9] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | ACN is a common organic modifier with good UV transparency and low viscosity.[1] |
| Gradient | 5-95% B over 30-60 minutes | A broad initial gradient helps to determine the approximate elution concentration. |
| Flow Rate | 1.0 mL/min for 4.6 mm ID column | A standard analytical flow rate; can be lowered to improve resolution.[10][11] |
| Detection | 210-220 nm | Wavelengths for detecting the peptide backbone amide bonds.[16] |
| Temperature | 30-40°C | Elevated temperature can improve peak shape and reduce viscosity.[10][12] |
Experimental Protocols
Protocol 1: General Analytical RP-HPLC Method Development
-
Sample Preparation:
-
Initial Gradient Run:
-
Equilibrate the column (e.g., C8, 4.6 x 150 mm, 5 µm, 300 Å) with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Gradient Optimization:
-
Based on the retention time of the target peptide in the initial run, create a shallower gradient around the elution point to improve resolution. For example, if the peptide elutes at 40% B, a new gradient could be 30-50% B over 30 minutes.[9]
-
-
Flow Rate and Temperature Optimization:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC method for hydrophobic peptide from antibody digest - Chromatography Forum [chromforum.org]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. krokhinlab.ca [krokhinlab.ca]
- 8. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. mastelf.com [mastelf.com]
- 12. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. biotage.com [biotage.com]
- 15. chromtech.com [chromtech.com]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Methyl-L-norleucine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-L-norleucine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer:
Low yields in the N-methylation of L-norleucine can stem from several factors, primarily related to the reaction conditions and reagents. Here are the most common causes and their solutions:
-
Incomplete Imine/Iminium Ion Formation: The initial reaction between L-norleucine and formaldehyde (B43269) to form an imine or iminium ion is a crucial step. Insufficient formation of this intermediate will lead to a low yield of the final product.
-
Solution: Ensure the pH of the reaction mixture is optimal for imine formation. For reductive aminations, a slightly acidic to neutral pH is generally preferred. For ketones, the addition of acetic acid can help facilitate iminium ion formation.[1]
-
-
Ineffective Reducing Agent: The choice and handling of the reducing agent are critical.
-
Solution: Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and selective reducing agent suitable for one-pot reductive aminations.[1] Sodium borohydride (B1222165) is more potent but can also reduce the starting formaldehyde, so it's often used in a two-step process.[1] Ensure your reducing agent is fresh and has been stored correctly.
-
-
Poor Solubility: L-norleucine or its derivatives may not be fully soluble in the reaction solvent, leading to an incomplete reaction.
-
Solution: For solution-phase synthesis, a mixture of solvents like THF and DMF can improve solubility.[2]
-
-
Suboptimal Reaction Time and Temperature: Both insufficient and excessive reaction times or temperatures can negatively impact the yield.
-
Solution: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Running the reaction at a lower temperature may help to control side reactions.[2]
-
Question 2: I am observing a significant amount of di-methylated product (N,N-dimethyl-L-norleucine). How can I prevent this over-methylation?
Answer:
The formation of the di-methylated byproduct is a common issue, particularly when using a large excess of the methylating agent or prolonged reaction times.[2]
-
Control Stoichiometry: Carefully control the amount of formaldehyde and the reducing agent. Start with a smaller excess and optimize the stoichiometry based on your results.[2]
-
Monitor Reaction Progress: As mentioned previously, closely monitor the reaction. Quench the reaction as soon as the mono-methylated product is the predominant species.[2]
-
Lower Reaction Temperature: Performing the reaction at a lower temperature can help to control the rate of the second methylation.[2]
Question 3: How can I be sure that the stereochemistry at the alpha-carbon is preserved during the synthesis?
Answer:
Racemization is a potential concern, especially under harsh reaction conditions.
-
Method Selection: Reductive amination is generally considered a mild method that is less prone to racemization.[2]
-
Avoid Strongly Basic Conditions: The use of strong bases can increase the risk of epimerization.[2]
-
Control Temperature: Higher reaction temperatures can accelerate racemization. It is advisable to perform the methylation at the lowest effective temperature.[2]
Question 4: What are the best methods for purifying the final this compound product?
Answer:
The purification of N-methylated amino acids can be challenging due to their polarity.[2]
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method.[2]
-
Column Chromatography: For non-crystalline products, column chromatography on silica (B1680970) gel is a common technique. The choice of eluent will depend on the polarity of the compound and any protecting groups present.[2]
-
Ion-Exchange Chromatography: This is a powerful technique for separating amino acids. A weakly acidic cation exchange resin can be used to isolate basic amino acids.[3] The amino acids can be eluted using volatile buffers, which can then be removed by sublimation.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent and practical method for synthesizing this compound is reductive amination . This involves reacting L-norleucine with formaldehyde to form a Schiff base (imine), which is then reduced to the N-methyl amine using a reducing agent like sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride.[2][5] Other methods, such as direct methylation with methyl iodide, are also possible but can be more challenging to control and may lead to over-methylation.[2]
Q2: How do I choose the right reducing agent for my reductive amination?
A2: The choice of reducing agent depends on your specific experimental setup and requirements.
-
Sodium Triacetoxyborohydride (STAB): A mild and selective reagent, ideal for one-pot reactions as it does not readily reduce the starting aldehyde. It is sensitive to water and not very compatible with methanol.[1][5]
-
Sodium Borohydride (NaBH₄): A more powerful and cost-effective reducing agent. However, it can reduce the starting aldehyde, so it is typically used in a two-step process where the imine is formed first.[1][5]
-
Sodium Cyanoborohydride (NaCNBH₃): Not sensitive to water and is often used in methanol. However, it can generate toxic hydrogen cyanide, especially in acidic conditions.[5][6]
Q3: What analytical techniques are recommended for characterizing this compound?
A3: A combination of techniques is recommended for full characterization:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, including the presence of the N-methyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Q4: Can I perform the N-methylation on a solid support during peptide synthesis?
A4: Yes, N-methylation can be performed on solid-phase. An efficient, optimized three-step procedure involves: 1) activation of the amine with an o-nitrobenzenesulfonyl group, 2) selective N-methylation, and 3) removal of the sulfonamide group. This procedure can be completed in as little as 35 minutes.[8]
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective, suitable for one-pot reactions.[1] | Water-sensitive, not compatible with methanol.[5] | DCE, DCM, THF, Dioxane[5] |
| Sodium Borohydride (NaBH₄) | Powerful and cost-effective.[1] | Can reduce the starting aldehyde, often requires a two-step process.[1][5] | Methanol, Ethanol[5] |
| Sodium Cyanoborohydride (NaCNBH₃) | Not water-sensitive.[5] | Can generate toxic HCN, especially in acidic conditions.[6] | Methanol[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination (Two-Step Procedure with Sodium Borohydride)
This protocol is adapted from general procedures for the reductive amination of amino acids.
Materials:
-
L-norleucine
-
Aqueous formaldehyde (37%)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl) for workup
-
Dehydrating agent (e.g., anhydrous MgSO₄, optional)
Procedure:
Step 1: Imine Formation
-
Dissolve L-norleucine in methanol.
-
Add aqueous formaldehyde (1.1 equivalents) to the solution.
-
(Optional) Add a dehydrating agent to drive the imine formation to completion.[1]
-
Stir the mixture at room temperature for 1-2 hours.
Step 2: Reduction
-
Cool the reaction mixture in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.0-1.5 equivalents) to the stirred solution, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
Step 3: Workup and Purification
-
Carefully quench the reaction by the slow addition of hydrochloric acid until the pH is acidic.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting this compound by crystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for selecting a reductive amination method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. interchim.fr [interchim.fr]
- 7. chemimpex.com [chemimpex.com]
- 8. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions associated with N-Methyl-L-norleucine in peptide synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering side reactions associated with the use of N-Methyl-L-norleucine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating this compound into a peptide sequence?
The main difficulties arise from the steric hindrance caused by the N-methyl group. This bulkiness can lead to slower and incomplete coupling reactions, especially when coupling to another N-methylated residue.[1] Consequently, this can result in deletion sequences in the final peptide. Other significant side reactions include diketopiperazine formation, epimerization at the alpha-carbon, and fragmentation of the peptide backbone during final cleavage from the resin.[1]
Q2: My coupling efficiency for this compound is low. What can I do to improve it?
Low coupling efficiency is a common issue due to steric hindrance. To improve this, consider the following strategies:
-
Optimize Coupling Reagents: Standard reagents like HBTU and HCTU may be inefficient.[1] More potent coupling reagents are often required. Phosphonium-based reagents like PyAOP and PyBOP, or specialized uronium/aminium reagents such as HATU, are recommended for sterically hindered couplings.[1]
-
Increase Reaction Time and Temperature: Extending the coupling time or performing the reaction at a slightly elevated temperature can help drive the reaction to completion.
-
Double Coupling: Repeating the coupling step is a common strategy to ensure complete incorporation of the N-methylated amino acid.
Q3: I am observing significant epimerization of my this compound residue. How can this be minimized?
Epimerization, the change in stereochemistry at the alpha-carbon, is a concern, particularly during the activation step of the carboxylic acid.[2] To suppress epimerization:
-
Use Additives: The addition of a nucleophilic additive such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or OxymaPure® to the coupling reaction can minimize racemization.[1]
-
Control Base Exposure: Minimize the pre-activation time of the amino acid with the coupling reagent and base before adding it to the resin. Prolonged exposure to the base can increase the rate of epimerization.
-
Choice of Base: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.
Troubleshooting Guides
Problem 1: Presence of Deletion Sequences in the Final Peptide
Cause: Incomplete coupling of the this compound residue.
Solution:
-
Verify Coupling Reagent: Ensure a high-potency coupling reagent is being used. Refer to the table below for a comparison of common coupling reagents.
-
Implement Double or Triple Coupling: Perform the coupling reaction two or three times to maximize the incorporation of the sterically hindered residue.
-
Monitoring: Standard ninhydrin (B49086) tests are not effective for monitoring the coupling to a secondary amine like this compound. Consider using a chloranil (B122849) or isatin (B1672199) test to confirm reaction completion.
| Coupling Reagent | Reagent Type | Effectiveness for N-Methylated Residues | Notes |
| HBTU, HCTU | Uronium | Less Effective | Often result in low yields and incomplete couplings.[1] |
| HATU | Uronium/Aminium | Highly Effective | Recommended for difficult and sterically hindered couplings.[1] |
| PyAOP, PyBOP | Phosphonium | Highly Effective | Very effective for sterically hindered couplings.[1] |
| COMU | Uronium | Highly Effective | Demonstrates low tendency for racemization. |
This table provides a general guide. Optimal reagent choice may vary depending on the specific peptide sequence.
Problem 2: Formation of Diketopiperazine (DKP)
Cause: This side reaction is common when a dipeptide containing an N-methylated amino acid is at the N-terminus of the resin-bound peptide, especially after the removal of the Fmoc protecting group. The free N-terminal amine can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.
Solution:
-
Choice of Resin: Utilize a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of this resin hinders the formation of diketopiperazines.[1]
-
Coupling Strategy: When synthesizing a peptide with an N-methylated amino acid at the C-terminal end of a dipeptide, it is advisable to couple the first two amino acids as a pre-formed dipeptide to avoid DKP formation on the resin.
Problem 3: Peptide Fragmentation During Final Cleavage
Cause: Peptides containing consecutive N-methylated residues can be susceptible to fragmentation at the N-methylated amide bonds during the final cleavage from the resin with trifluoroacetic acid (TFA).
Solution:
-
Modify Cleavage Conditions: Use a lower concentration of TFA or perform the cleavage at a reduced temperature (e.g., 4 °C) to minimize fragmentation.
-
Optimize Cleavage Time: Reduce the duration of the cleavage reaction to the minimum time required for complete deprotection and release from the resin.
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-N-Methyl-L-norleucine
This protocol assumes a standard solid-phase peptide synthesis (SPPS) setup using Fmoc chemistry.
-
Resin Preparation: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 20 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-Methyl-L-norleucine (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the mixture. Allow for a brief pre-activation time (typically less than 5 minutes).
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Check for reaction completion using a chloranil or isatin test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Repeat: If a double coupling is required, repeat steps 3-6.
Protocol 2: Cleavage of a Peptide Containing this compound
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin. Gently agitate the mixture at room temperature for 2-3 hours. For sensitive sequences prone to fragmentation, reduce the cleavage time and/or perform the reaction at 4°C.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Visualizations
Caption: Mechanism of Diketopiperazine (DKP) formation.
References
Technical Support Center: Addressing Solubility of Peptides with N-Methyl-L-norleucine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides containing N-Methyl-L-norleucine.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound often difficult to dissolve?
A1: The solubility of peptides is primarily dictated by their amino acid composition. This compound is an isomer of leucine (B10760876) and is considered a hydrophobic amino acid.[1][2] The incorporation of this compound and other hydrophobic residues can significantly decrease a peptide's solubility in aqueous solutions.[3] N-methylation, while often beneficial for metabolic stability and cell permeability, can also increase the lipophilicity of a peptide, which may further contribute to reduced aqueous solubility.[4][5][6] Peptides with a high content of hydrophobic amino acids tend to aggregate in aqueous solutions, leading to poor solubility.[3]
Q2: What is the first step I should take when encountering a solubility issue with my this compound-containing peptide?
A2: Always begin by performing a solubility test on a small aliquot of your lyophilized peptide to avoid risking the entire sample.[7][8] The initial solvent of choice should be sterile, distilled water or a simple buffer (e.g., PBS at pH 7.4).[7] Observe the solution for clarity. If it appears cloudy or contains particulate matter, the peptide is not fully dissolved, and you should proceed to the troubleshooting steps outlined below.[9]
Q3: How does N-methylation, in general, affect peptide solubility?
A3: The effect of N-methylation on peptide solubility can be complex. N-methylation can disrupt the hydrogen-bonding network between peptide molecules, which can sometimes lead to an increase in solubility.[10] However, it also increases the lipophilicity (hydrophobicity) of the peptide.[4][5] For some linear peptides, N-methylation has been shown to increase aqueous solubility, while for certain cyclic peptides, it may cause a decrease.[10] The overall impact depends on the specific peptide sequence, the position of the N-methylated residue, and the overall conformational changes induced by the modification.[5]
Q4: Are there any alternatives to DMSO for dissolving my peptide, especially for cell-based assays?
A4: Yes, while Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic peptides due to its low toxicity in many biological assays, alternatives are available.[3][11] Dimethylformamide (DMF) is a good substitute, particularly for peptides containing cysteine, as DMSO can oxidize the thiol group.[12][13] Acetonitrile (ACN), methanol, isopropanol, or ethanol (B145695) can also be used.[12][13] It is crucial to consider the compatibility of any organic solvent with your downstream experiments, as higher concentrations can be cytotoxic or interfere with assay results.[7] A final concentration of 0.5% DMSO is generally considered safe for most cell culture applications.[8]
Troubleshooting Guide
Initial Assessment of Peptide Properties
Before attempting solubilization, it is helpful to assess the overall charge of your peptide. This will guide the selection of an appropriate solvent system.
How to Calculate the Overall Charge of Your Peptide:
-
Assign a value of +1 to each basic residue (Arginine/R, Lysine/K, Histidine/H) and the N-terminal amine group.[11][14]
-
Assign a value of -1 to each acidic residue (Aspartic acid/D, Glutamic acid/E) and the C-terminal carboxyl group.[11][14]
-
Sum the values to determine the net charge at neutral pH.[14]
| Peptide Property | Recommended Initial Solvent |
| Net Positive Charge (Basic) | Start with sterile water. If insoluble, add a few drops of 10-30% acetic acid.[14][15] |
| Net Negative Charge (Acidic) | Start with sterile water or 1X PBS (pH 7.4). If insoluble, add a small amount of 0.1 M ammonium (B1175870) bicarbonate or dilute ammonium hydroxide.[7][14] |
| Net Neutral Charge or Highly Hydrophobic | Use a small amount of an organic solvent like DMSO, DMF, or ACN.[8][12] |
Step-by-Step Solubilization Protocol for Hydrophobic Peptides
If your this compound-containing peptide is insoluble in aqueous solutions, follow this stepwise protocol.
Caption: Step-by-step workflow for troubleshooting peptide solubility.
Experimental Protocols
Protocol 1: General Solubilization of a Hydrophobic this compound Peptide
This protocol provides a general guideline for dissolving a hydrophobic peptide containing this compound.
-
Preparation: Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial.[3]
-
Initial Dissolution in Organic Solvent:
-
Dilution into Aqueous Buffer:
-
In a separate sterile tube, place the required volume of your desired aqueous buffer (e.g., PBS, pH 7.4).
-
While gently vortexing the aqueous buffer, slowly add the concentrated peptide-DMSO stock solution drop-by-drop to achieve the final desired concentration.[7][9] Crucially, do not add the aqueous buffer to the DMSO stock , as this can cause the peptide to precipitate.[9]
-
-
Observation and Troubleshooting:
-
If the solution becomes cloudy or shows signs of precipitation, you have likely exceeded the peptide's solubility limit in that mixed solvent system.[9]
-
If precipitation occurs, gentle warming (below 40°C) or sonication may help to redissolve the peptide.[3]
-
If the peptide remains insoluble, it may be necessary to lyophilize the sample again and attempt solubilization in a different solvent system or at a lower final concentration.[3]
-
-
Final Centrifugation: Before use, centrifuge the peptide solution at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet any undissolved micro-aggregates.[7][16] Carefully collect the supernatant.
Protocol 2: pH Adjustment for Peptides with a Net Charge
If the peptide has a net positive or negative charge, adjusting the pH can significantly improve solubility by increasing the repulsion between peptide molecules.[9]
Caption: Logical relationship between peptide charge, pH, and solubility.
Quantitative Data Summary
The following table summarizes recommended solvents based on peptide characteristics. Exact solubility will be sequence-dependent and should be determined empirically.
| Peptide Characteristic | Primary Solvent | Secondary Solvent/Additive | Notes |
| Short Peptides (< 6 amino acids) | Sterile Water | - | Most short peptides are soluble in water unless entirely composed of hydrophobic residues.[17] |
| Hydrophilic Peptides (>25% charged residues) | Aqueous Buffers (e.g., PBS) | - | Generally soluble in aqueous solutions.[3] |
| Hydrophobic Peptides (>50% hydrophobic residues) | DMSO, DMF, ACN | Dilute with aqueous buffer | Dissolve in organic solvent first, then slowly add to the aqueous phase.[3][11] |
| Acidic Peptides (Net negative charge) | Water or PBS | Dilute NH₄OH or Ammonium Bicarbonate | Adjusting pH towards basic can increase solubility.[14] |
| Basic Peptides (Net positive charge) | Water | Dilute Acetic Acid | Adjusting pH towards acidic can increase solubility.[14] |
| Peptides with Cysteine or Methionine | DMF or ACN | Dilute with aqueous buffer | Avoid DMSO to prevent oxidation.[12][13] |
References
- 1. lifetein.com [lifetein.com]
- 2. Norleucine - Wikipedia [en.wikipedia.org]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fine-tuning the physicochemical properties of peptide-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. benchchem.com [benchchem.com]
- 10. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. jpt.com [jpt.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. biocat.com [biocat.com]
- 15. genscript.com [genscript.com]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: Incorporation of N-Methyl-L-norleucine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for the incorporation of N-Methyl-L-norleucine into proteins. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein engineering?
This compound (NMLN) is a non-canonical amino acid (ncAA) that is an analog of leucine. The key difference is the methylation of the backbone nitrogen. This modification can introduce unique properties to proteins, such as increased proteolytic stability, altered conformational states, and modified binding affinities, making it a valuable tool in drug development and protein engineering.[1][2]
Q2: What are the primary methods for incorporating this compound into proteins?
The most common methods for site-specific incorporation of ncAAs like NMLN involve the use of orthogonal translation systems.[3] This typically includes an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes NMLN and charges it onto an orthogonal suppressor tRNA, which in turn delivers the ncAA to the ribosome in response to a unique codon (e.g., an amber stop codon, TAG).[4][5] Cell-free protein synthesis (CFPS) systems are also a robust platform for incorporating unnatural amino acids.[3][6]
Q3: What are the main challenges associated with incorporating this compound?
Researchers may encounter several challenges, including:
-
Low incorporation efficiency: The engineered aaRS may not be highly active or specific for NMLN.
-
Toxicity: High concentrations of NMLN or the overexpression of the orthogonal translation system components can be toxic to host cells.[7][8]
-
Misincoorporation of natural amino acids: The engineered aaRS might still recognize and incorporate natural amino acids, leading to a heterogeneous protein product.
-
Competition with natural pathways: In bacterial systems, endogenous metabolic pathways can sometimes synthesize norleucine, which can compete with NMLN for incorporation.[9][10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no protein expression | - NMLN concentration is too high, causing toxicity.[8]- The orthogonal aaRS/tRNA is not being expressed or is inactive.- The plasmid containing the gene of interest has a mutation. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of NMLN.- Verify the expression of the aaRS and tRNA via Western blot or RT-PCR.- Sequence the plasmid to confirm the integrity of the gene of interest and the presence of the amber codon. |
| Low incorporation efficiency of NMLN | - Suboptimal concentration of NMLN.- The engineered aaRS has low activity for NMLN.- Insufficient expression of the orthogonal translation system components. | - Titrate the concentration of NMLN in the growth media.- Consider using a different, more efficient orthogonal aaRS if available.- Optimize the expression levels of the aaRS and tRNA by using different promoters or induction conditions. |
| High background of wild-type protein (no NMLN incorporation) | - Leaky expression of the gene of interest in the absence of NMLN.- The suppressor tRNA is being charged with a natural amino acid by an endogenous synthetase. | - Use a tightly regulated expression system to minimize basal expression.[12]- Ensure the chosen orthogonal aaRS/tRNA pair is truly orthogonal and does not cross-react with host components. |
| Cell lysis or poor cell growth after induction | - NMLN is exhibiting cytotoxic effects.[8]- Overexpression of the recombinant protein is toxic. | - Lower the concentration of NMLN.- Reduce the induction temperature and/or the concentration of the inducer (e.g., IPTG) to slow down protein expression.[13] |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for this compound Incorporation
| Parameter | Concentration Range | Notes |
| This compound (in media) | 1-10 mM | Optimal concentration is cell-line and protein-dependent. A titration is highly recommended. |
| Inducer (e.g., IPTG) | 0.1-1 mM | Lower concentrations can sometimes improve protein folding and reduce toxicity.[13] |
Table 2: Example of NMLN Incorporation Efficiency Determined by Mass Spectrometry
| Protein Target | Expression System | NMLN Concentration | Incorporation Efficiency (%) |
| Example Protein A | E. coli BL21(DE3) with pEVOL-NMLNRS | 2 mM | 85% |
| Example Protein B | Cell-Free (PURE system) | 1 mM | >95% |
| Example Protein C | Mammalian (HEK293T) | 5 mM | 60% |
| Note: This is example data and actual efficiencies will vary. |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound in E. coli
-
Transformation: Co-transform E. coli expression strain (e.g., BL21(DE3)) with two plasmids: one containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site, and a second plasmid encoding the orthogonal NMLN-specific aminoacyl-tRNA synthetase (NMLNRS) and its cognate suppressor tRNA (e.g., pEVOL-NMLN).
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Expression Culture: Inoculate 1 L of minimal medium (e.g., M9) supplemented with the appropriate antibiotics and 20 mM glucose with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1-5 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[13]
-
Expression: Reduce the temperature to 20-25°C and continue to shake for 16-20 hours.
-
Harvesting and Analysis: Harvest the cells by centrifugation. The protein of interest can then be purified and the incorporation of NMLN can be verified by mass spectrometry.[14][15]
Protocol 2: Verification of this compound Incorporation by Mass Spectrometry
-
Protein Purification: Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
In-gel Digestion: Run the purified protein on an SDS-PAGE gel. Excise the corresponding band and perform an in-gel tryptic digest.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS spectra against the protein sequence, including a modification corresponding to the mass shift of this compound at the target residue. The presence of peptide fragments containing the modified mass confirms successful incorporation.[14]
Visualizations
Caption: Experimental workflow for this compound incorporation in E. coli.
Caption: Troubleshooting logic for this compound incorporation experiments.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. cheme.caltech.edu [cheme.caltech.edu]
- 8. Amino Acid Toxicities of Escherichia coli That Are Prevented by Leucyl-tRNA Synthetase Amino Acid Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis and incorporation into protein of norleucine by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Norleucine - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of N-Methyl-L-norleucine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of N-Methyl-L-norleucine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for analyzing this compound?
A1: The most common and robust method for the analysis of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or fluorescence detection after a derivatization step. Since this compound is a secondary amino acid, derivatization is necessary to introduce a chromophore or fluorophore for sensitive detection. Mass spectrometry (MS) is also used for confirmation and quantification.
Q2: Why is derivatization necessary for the HPLC analysis of this compound?
A2: this compound lacks a strong chromophore, which means it does not absorb UV light significantly in the standard detection range (e.g., >220 nm). Derivatization attaches a molecule to the this compound that has a strong UV absorbance or fluorescence, thereby enabling highly sensitive detection.
Q3: What are the recommended derivatization reagents for this compound?
A3: As a secondary amino acid, this compound will not react with o-phthalaldehyde (B127526) (OPA) alone, a common reagent for primary amino acids. Therefore, reagents that react with secondary amines are required. Recommended options include:
-
9-fluorenylmethyl chloroformate (FMOC-Cl) : Reacts with both primary and secondary amines to form highly fluorescent derivatives.[1][2][3]
-
N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH2) : A chiral reagent that can be used for the separation of enantiomers and quantification.[4]
-
AccQ•Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) : Reacts with both primary and secondary amines to yield stable, fluorescent adducts.
Q4: Can I analyze the enantiomeric purity of this compound?
A4: Yes, analyzing the enantiomeric purity is crucial. This can be achieved using chiral chromatography.[5][6][7] The two main approaches are:
-
Chiral Stationary Phases (CSPs) : Using a column with a chiral selector chemically bonded to the stationary phase.
-
Chiral Derivatizing Agents : Reacting the this compound with a chiral reagent (like a Marfey's reagent analog) to form diastereomers that can be separated on a standard achiral reversed-phase column.[4]
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No Peak or Very Small Peak for this compound | Incomplete or failed derivatization. | - Verify the pH of the reaction mixture; many derivatization reactions require a specific pH range.- Check the age and storage conditions of the derivatization reagent.- Ensure the correct molar excess of the derivatization reagent is used. |
| Incorrect injection volume or sample concentration. | - Prepare fresh, more concentrated standards and samples.- Increase the injection volume (be cautious of overloading the column). | |
| Detector issue. | - Check that the detector lamp is on and has sufficient energy.- Ensure the correct wavelengths are set for your derivative. | |
| Peak Tailing | Secondary interactions with the stationary phase. | - Lower the mobile phase pH to suppress the ionization of residual silanols on the silica-based column.[8]- Use a highly end-capped column designed for the analysis of basic compounds.[9]- Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1%). |
| Column overload. | - Dilute the sample and inject a smaller volume.[9] | |
| Column contamination or void. | - Flush the column with a strong solvent.- If a void is suspected, reverse the column and wash it.[8] If the problem persists, replace the column. | |
| Poor Peak Resolution | Inappropriate mobile phase composition. | - Optimize the gradient steepness or the isocratic mobile phase composition.- Ensure the mobile phase components are of high purity and are properly degassed. |
| Column degradation. | - Replace the column with a new one of the same type. | |
| Baseline Noise or Drift | Air bubbles in the system. | - Degas the mobile phase thoroughly.- Purge the pump to remove any trapped air bubbles.[10] |
| Contaminated detector cell. | - Flush the detector cell with a suitable solvent (e.g., isopropanol). | |
| Mobile phase issues. | - Ensure the mobile phase components are fully miscible and freshly prepared.[10] |
Mass Spectrometry (MS) Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Signal Intensity | Inefficient ionization. | - Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature).- Switch between positive and negative ion modes to see which provides a better signal.- Ensure the mobile phase is compatible with the ionization technique (e.g., avoid non-volatile buffers like phosphate (B84403) with ESI). |
| Ion suppression from matrix components. | - Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction.- Dilute the sample to reduce matrix effects.[11] | |
| Inaccurate Mass Measurement | Instrument not calibrated. | - Perform a mass calibration using the manufacturer's recommended standards.[12] |
| Instrument drift. | - Allow the instrument to stabilize before analysis.- Regularly monitor the mass accuracy of a known compound. | |
| Fragment-Rich or Fragment-Poor Spectrum | Incorrect fragmentation energy. | - Optimize the collision energy in MS/MS experiments to achieve the desired fragmentation pattern. |
Experimental Protocols
Example Protocol: RP-HPLC-UV Analysis of this compound with FMOC Derivatization
This protocol is a representative example. Optimization may be required for your specific instrumentation and samples.
1. Materials and Reagents:
-
This compound standard
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Boric acid buffer (0.4 M, pH 9.5)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in ultrapure water to a final concentration of 1 mg/mL.
-
Working Standards: Prepare a series of dilutions from the stock solution in ultrapure water (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute your sample to an expected concentration within the range of the working standards.
3. Derivatization Procedure:
-
In a microcentrifuge tube, add 100 µL of the standard or sample.
-
Add 100 µL of 0.4 M boric acid buffer (pH 9.5).
-
Add 200 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Let the reaction proceed at room temperature for 15 minutes.
-
Quench the reaction by adding 100 µL of 0.1 M glycine (B1666218) solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
4. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
5. Example Quantitative Data:
| Analyte | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (R²) |
| FMOC-N-Methyl-L-norleucine | ~12.5 | 0.5 | 1.5 | >0.999 |
| Note: These are example values and will vary depending on the specific HPLC system and conditions. |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the derivatization and HPLC analysis of this compound.
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing in HPLC analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jascoinc.com [jascoinc.com]
- 4. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. uab.edu [uab.edu]
- 12. gmi-inc.com [gmi-inc.com]
Validation & Comparative
N-Methyl-L-norleucine vs. Methionine: A Comparative Guide for Peptide Stability
In the development of peptide-based therapeutics, ensuring stability is a paramount challenge that directly impacts efficacy, shelf-life, and in vivo performance. A common liability in peptide sequences is the amino acid methionine (Met), which is highly susceptible to oxidation. This guide provides a detailed comparison between methionine and a synthetic alternative, N-Methyl-L-norleucine (N-Me-Nle), for researchers, scientists, and drug development professionals seeking to enhance the stability of their peptide candidates.
Introduction to the Stability Challenge: The Methionine Problem
Methionine, a sulfur-containing amino acid, plays crucial roles in protein structure and function.[1] However, the thioether group in its side chain is readily oxidized under chemical or biological conditions to form methionine sulfoxide (B87167) (Met(O)), and further to methionine sulfone.[1][2] This oxidation introduces a polar group, which can lead to significant, often detrimental, consequences:
-
Conformational Changes : Oxidation can disrupt the three-dimensional folding of a peptide.[1]
-
Loss of Biological Activity : Altered conformation frequently leads to reduced or abolished receptor binding affinity and biological function.
-
Immunogenicity : Oxidized peptides can be recognized as foreign by the immune system.
-
Reduced Shelf-Life : The propensity for oxidation complicates manufacturing, formulation, and storage.
To overcome these limitations, researchers often substitute methionine with a non-oxidizable analog. This compound has emerged as a compelling alternative, offering a dual strategy for enhancing peptide stability.
This compound: A Dual-Action Solution
This compound addresses the stability issue through two distinct structural modifications compared to methionine:
-
Isosteric Replacement : Norleucine (Nle) is an isomer of leucine (B10760876) with a linear n-butyl side chain, making it structurally similar (isosteric) to methionine but lacking the oxidizable sulfur atom.[3][4] This substitution directly prevents oxidation-related degradation.
-
N-Methylation : The addition of a methyl group to the backbone amide nitrogen (N-alpha) provides steric hindrance, which shields the adjacent peptide bond from cleavage by proteases.[5][6] This modification is a well-established strategy for improving metabolic stability and, in some cases, cell permeability.[7][8]
The following sections provide a head-to-head comparison, supported by experimental data and protocols, to guide the rational design of stable peptide therapeutics.
Physicochemical and Biological Properties: A Comparative Summary
The choice between methionine and this compound substitution involves trade-offs in various peptide properties. The following tables summarize these key differences.
Table 1: Comparison of Physicochemical Properties
| Property | Methionine (Met) | This compound (N-Me-Nle) | Rationale & References |
| Chemical Structure | Contains a thioether (-S-CH₃) side chain | Contains a linear alkyl (-CH₂-CH₂-CH₂-CH₃) side chain and an N-alpha methyl group | N-Me-Nle is an isostere of Met with an added N-methyl group.[3][9] |
| Susceptibility to Oxidation | High; the thioether group is easily oxidized to sulfoxide and sulfone. | None; the alkyl side chain is resistant to oxidation. | The primary motivation for substitution is to eliminate the labile thioether group.[10][11] |
| Hydrophobicity | Moderately hydrophobic | More hydrophobic than Methionine | Norleucine is more hydrophobic than methionine, and N-methylation further increases hydrophobicity.[4][12] |
| Conformational Impact | Flexible side chain | The N-methyl group restricts backbone rotation, potentially favoring specific conformations. | N-methylation can influence the peptide's folding patterns and conformational landscape.[5][6] |
Table 2: Impact on Peptide Stability and Function
| Parameter | Methionine-Containing Peptide | This compound-Containing Peptide | Rationale & References |
| Oxidative Stability | Low; prone to degradation by reactive oxygen species (ROS). | High; stable against oxidative stress. | Substitution of Met with the non-oxidizable Nle is a proven strategy to improve stability against oxidative degradation.[3][4] |
| Metabolic Stability (vs. Proteases) | Susceptible to proteolytic cleavage at adjacent peptide bonds. | High; the N-methyl group provides steric hindrance, inhibiting protease activity. | N-methylation of the peptide backbone is a key strategy to improve resistance to enzymatic degradation.[5][6][7] |
| Receptor Binding Affinity | Can be optimal for native sequences. Oxidation typically abolishes affinity.[1] | May be maintained, increased, or decreased. | While the isosteric Nle often preserves function, N-methylation can alter the conformation required for binding, sometimes lowering affinity. This effect is sequence-dependent and must be empirically tested.[7][10] |
| Bioavailability | Generally low for unmodified peptides. | Potentially improved. | Enhanced metabolic stability and increased lipophilicity from N-methylation can contribute to improved oral bioavailability.[7][8] |
Experimental Protocols for Stability Assessment
To empirically validate the benefits of substituting methionine with this compound, a series of well-defined stability assays are required.
Oxidative Stability Assay
Objective: To compare the degradation rates of Met- and N-Me-Nle-containing peptides under oxidative stress.
Methodology:
-
Peptide Preparation: Synthesize two versions of the peptide: one with the native Met residue and one with the N-Me-Nle substitution. Dissolve each peptide to a final concentration of 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Induction of Oxidative Stress: Treat aliquots of each peptide solution with an oxidizing agent. A common choice is hydrogen peroxide (H₂O₂) at a final concentration of 0.1% to 1%.[4] Other mild reagents like chloramine-T can also be used.[13]
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C).
-
Time-Point Sampling: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Quench the oxidation reaction by adding an excess of a reducing agent like methionine or by flash-freezing.
-
Analysis: Analyze the samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the disappearance of the parent peptide peak and the appearance of new peaks (e.g., Met(O)).[2][14] Confirm the identity of the peaks using Mass Spectrometry (MS).[15]
-
Data Interpretation: Plot the percentage of remaining intact peptide against time to determine the degradation half-life for each peptide under oxidative stress.
Plasma Stability Assay
Objective: To assess the stability of the peptides against enzymatic degradation in plasma, providing an in vitro surrogate for in vivo stability.[3]
Methodology:
-
Peptide Incubation: Incubate the Met- and N-Me-Nle-containing peptides (e.g., at 10 µM final concentration) in fresh human or animal plasma at 37°C.[16][17]
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[3]
-
Protein Precipitation: Stop the enzymatic reaction by adding a precipitation agent. A mixture of organic solvents (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid) is often preferred over strong acids to maximize peptide recovery.[16][17]
-
Centrifugation: Centrifuge the samples to pellet the precipitated plasma proteins.
-
Analysis: Analyze the supernatant containing the peptide and its metabolites by LC-MS/MS.[14][18]
-
Data Interpretation: Quantify the amount of remaining parent peptide at each time point relative to the 0-minute sample. Calculate the half-life (t₁/₂) of each peptide in plasma.
Visualizing Structures and Workflows
Diagrams are essential for clarifying complex relationships and experimental processes.
Caption: Comparison of Methionine and this compound properties.
Caption: Workflow for comparing peptide stability.
Conclusion and Recommendations
The substitution of oxidation-prone methionine with this compound is a powerful, dual-action strategy to enhance peptide stability. By eliminating the site of oxidation and sterically protecting against proteolysis, this modification can significantly improve the drug-like properties of a peptide therapeutic.
Key Takeaways for Researchers:
-
Prioritize for Stability: For peptides intended for therapeutic use, especially those with long shelf-life or in vivo requirements, proactively replacing methionine is a critical design consideration.
-
Empirical Validation is Crucial: While N-Me-Nle offers clear stability advantages, its impact on biological activity (e.g., receptor binding) is context-dependent and must be experimentally verified for each specific peptide sequence.
-
Consider the Trade-offs: The increased hydrophobicity of N-Me-Nle may impact solubility, requiring potential formulation adjustments.
-
Leverage as a Tool: this compound is not just a stability enhancer but also a tool to probe structure-activity relationships, helping to create more robust and effective peptide candidates for drug development.
By carefully considering the data and employing the experimental protocols outlined in this guide, researchers can make informed decisions to optimize their peptide candidates, paving the way for more stable and successful therapeutics.
References
- 1. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. cheme.caltech.edu [cheme.caltech.edu]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic Penta- and Hexaleucine Peptides without N-Methylation Are Orally Absorbed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide Stability [sigmaaldrich.com]
- 12. Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective oxidation of methionine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Validating N-Methyl-L-norleucine Incorporation in Peptides by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids like N-Methyl-L-norleucine into synthetic peptides is critical for developing novel therapeutics with enhanced properties. This guide provides a comparative overview of mass spectrometry-based methods for validating the successful incorporation of this compound, complete with experimental protocols and data interpretation strategies.
The introduction of N-methylated amino acids into peptides can significantly improve their pharmacokinetic properties, such as proteolytic stability and cell permeability. This compound, an isomer of leucine, is a valuable unnatural amino acid used in peptide synthesis to probe protein structure and function.[1][2] However, the successful synthesis of these modified peptides necessitates rigorous analytical validation to confirm the correct mass and location of the incorporated N-methylated residue. Mass spectrometry stands as the gold-standard for this purpose, offering high sensitivity and specificity.
Comparative Analysis of Mass Spectrometry Methods
The choice of mass spectrometry technique is pivotal for the unambiguous confirmation of this compound incorporation. The primary methods employed are tandem mass spectrometry (MS/MS) techniques, which involve the fragmentation of a selected peptide ion to elucidate its sequence. The most common fragmentation techniques include Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD).
| Method | Principle | Strengths | Limitations | Ideal Application |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with an inert gas, causing fragmentation primarily at the peptide backbone.[3][4] | - Robust and widely available.- Generates predictable b- and y-ion series for standard peptides.[5] | - Can lead to the loss of labile modifications, including some N-methyl groups.- Fragmentation can be less efficient for proline-rich or heavily modified peptides. | Initial screening and confirmation of peptide mass. |
| Electron-Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged peptide ion, leading to fragmentation of the peptide backbone.[3] | - Preserves post-translational and other modifications, including N-methylation.[3]- Provides complementary fragmentation data to CID, especially for c- and z-type ions. | - Requires multiply charged precursor ions, making it less suitable for singly charged peptides.- Can be less efficient for shorter peptides. | Unambiguous localization of the this compound residue. |
| High-Resolution Mass Spectrometry (HRMS) | Utilizes instruments like Orbitrap or FT-ICR to provide highly accurate mass measurements. | - Enables confident determination of the elemental composition of the peptide.- Can distinguish between isobaric modifications. | - Higher instrument cost. | Confirmation of the exact mass of the modified peptide. |
Experimental Workflow and Protocols
A systematic approach is crucial for the successful validation of this compound incorporation. The following workflow outlines the key steps from sample preparation to data analysis.
Protocol 1: Sample Preparation for Mass Spectrometry
-
Peptide Synthesis: Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) protocols, incorporating Fmoc-N-Methyl-L-norleucine-OH at the desired position.[6][7][8]
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a dry powder.
-
Sample Reconstitution: For mass spectrometry analysis, reconstitute the lyophilized peptide in an appropriate solvent, typically 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of approximately 10 pmol/µL.
Protocol 2: Mass Spectrometry Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or Q-TOF instrument equipped with both CID and ETD fragmentation capabilities.
-
MS1 Scan: Perform an initial full MS scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide. Confirm that the observed mass matches the theoretical mass of the peptide containing this compound.
-
MS/MS Analysis:
-
Select the precursor ion corresponding to the modified peptide for fragmentation.
-
Perform CID fragmentation. Analyze the resulting b- and y-ion series to confirm the peptide sequence. The mass difference between adjacent b- or y-ions should correspond to the mass of the respective amino acid residue. The this compound residue will result in a mass shift of 127.11 Da.
-
Perform ETD fragmentation. This is particularly useful for confirming the location of the N-methylation, as it is less prone to neutral losses of the methyl group. Analyze the resulting c- and z-ion series.
-
Data Interpretation and Validation
The key to validation lies in the careful analysis of the MS/MS spectra. The presence of a complete series of fragment ions that are consistent with the expected sequence, including the mass shift corresponding to this compound, provides strong evidence of successful incorporation.
Alternative Validation Method: Edman Degradation
While mass spectrometry is the predominant method, Edman degradation can serve as an orthogonal technique for N-terminal sequence validation.[9][10][11] This classical method sequentially removes amino acids from the N-terminus of a peptide.[11][12]
| Method | Principle | Strengths | Limitations |
| Edman Degradation | Stepwise chemical cleavage and identification of N-terminal amino acids.[9][11] | - Provides direct sequence information from the N-terminus. | - Ineffective if the N-terminus is blocked (e.g., by acetylation).[9][13]- Limited to shorter peptides (typically < 30-50 residues).[9][11]- Lower throughput compared to mass spectrometry. |
Note: Edman degradation is generally not suitable for identifying modifications within the peptide chain, but it can confirm the N-terminal sequence leading up to the modification.
Conclusion
The validation of this compound incorporation in synthetic peptides is a critical quality control step in modern drug discovery and peptide research. A combination of high-resolution mass spectrometry with complementary fragmentation techniques like CID and ETD provides the most comprehensive and reliable approach for confirming the identity and purity of these modified peptides. By following the detailed protocols and data analysis workflows outlined in this guide, researchers can ensure the integrity of their synthetic peptides and proceed with confidence in their downstream applications.
References
- 1. lifetein.com [lifetein.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. ejbiotechnology.info [ejbiotechnology.info]
- 9. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 10. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 11. Edman degradation - Wikipedia [en.wikipedia.org]
- 12. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 13. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
N-Methyl-L-norleucine in Focus: A Comparative Analysis of N-Methylated Amino Acids in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of N-methylated amino acids into therapeutic peptides is a powerful tool to enhance their pharmacokinetic properties and biological activity. This guide provides a comparative analysis of N-Methyl-L-norleucine and other N-methylated amino acids, offering insights into their synthesis, physicochemical properties, and impact on peptide performance, supported by experimental data and detailed methodologies.
N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, profoundly alters a peptide's characteristics.[1] This modification can lead to increased proteolytic stability, enhanced cell permeability and bioavailability, and constrained conformational flexibility, which can improve receptor binding affinity and selectivity.[1][2] this compound, a non-proteinogenic amino acid, is of particular interest due to its unique structural features and potential to modulate peptide function.
Physicochemical Properties: A Comparative Overview
The introduction of a methyl group to the amide nitrogen generally increases the lipophilicity of an amino acid. This alteration can influence a peptide's solubility and its ability to cross biological membranes. While comprehensive comparative data for a wide range of N-methylated amino acids is not extensively compiled in a single source, the following table summarizes key physicochemical properties for this compound alongside other representative N-methylated amino acids, with data extrapolated from various sources.
| Amino Acid Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₇H₁₅NO₂ | 145.20 | 1.4 | 1 | 2 |
| N-Methyl-L-alanine | C₄H₉NO₂ | 103.12 | 0.2 | 1 | 2 |
| N-Methyl-L-leucine | C₇H₁₅NO₂ | 145.20 | 1.4 | 1 | 2 |
| N-Methyl-L-phenylalanine | C₁₀H₁₃NO₂ | 179.22 | 1.8 | 1 | 2 |
| N-Methyl-glycine (Sarcosine) | C₃H₇NO₂ | 89.09 | -0.7 | 1 | 2 |
Note: Calculated logP values are estimates and can vary based on the algorithm used. The data presented is for comparative purposes.
Impact on Peptide Performance: Stability, Affinity, and Bioavailability
The true value of N-methylated amino acids lies in their ability to enhance the therapeutic potential of peptides. This is achieved through several key mechanisms:
-
Proteolytic Stability: The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from cleavage by proteases. This leads to a significantly longer in vivo half-life.[1]
-
Receptor Binding Affinity: By restricting the conformational flexibility of the peptide backbone, N-methylation can pre-organize the peptide into its bioactive conformation, leading to enhanced binding affinity for its target receptor.[3] However, in some cases, unfavorable steric interactions can decrease affinity.[4]
-
Cell Permeability and Bioavailability: The increased lipophilicity and reduction in hydrogen bond donors upon N-methylation can improve a peptide's ability to cross cell membranes, potentially leading to enhanced oral bioavailability.[3][4]
The following tables provide representative data from studies on various peptides, illustrating the impact of N-methylation on these critical parameters.
Table 1: Comparative Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides
| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability |
| A-B-C-D-E-F | None | Trypsin | 15 min | - |
| A-B-(N-Me)C-D-E-F | N-methylation at C | Trypsin | > 24 hours | > 96 |
| G-H-I-J-K-L | None | Chymotrypsin | 30 min | - |
| G-H-(N-Me)I-J-K-L | N-methylation at I | Chymotrypsin | 18 hours | 36 |
Note: This table presents illustrative data from various sources to demonstrate the general effect of N-methylation and is not a direct comparison of this compound-containing peptides for which specific comparative data is limited.
Table 2: Comparative Receptor Binding Affinity of N-Methylated vs. Non-Methylated Peptides
| Peptide | Target Receptor | Modification | Binding Affinity (IC₅₀, nM) | Change in Affinity |
| Somatostatin Analog | SSTR2 | None | 1.5 | - |
| Somatostatin Analog | SSTR2 | N-Me-Phe | 0.8 | 1.9-fold increase |
| Substance P Analog | NK1R | None | 5.2 | - |
| Substance P Analog | NK1R | N-Me-Gly | 10.4 | 2-fold decrease |
Note: The impact of N-methylation on receptor binding is highly context-dependent, influenced by the specific amino acid, its position in the sequence, and the receptor's binding pocket.[4][5]
Experimental Protocols
The synthesis and analysis of N-methylated peptides require specialized protocols. Below are detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
Objective: To synthesize a peptide containing one or more N-methylated amino acid residues.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected N-methylated amino acids (e.g., Fmoc-N-Me-L-norleucine-OH)
-
Rink Amide MBHA resin
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5)
Protocol:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve the Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Add to the resin and shake for 1-2 hours.
-
For N-methylated amino acids: Coupling onto a secondary amine is more challenging. Use a stronger coupling agent like HATU and allow for longer reaction times (4-24 hours). Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines, Chloranil test for secondary amines). Double coupling may be necessary.[6]
-
-
Washing: After each coupling and deprotection step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and then dissolve in a suitable solvent (e.g., water/acetonitrile mixture). Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical RP-HPLC.
Proteolytic Stability Assay
Objective: To compare the stability of an N-methylated peptide to its non-methylated counterpart in the presence of a protease.
Materials:
-
N-methylated peptide and non-methylated control peptide
-
Protease solution (e.g., Trypsin, Chymotrypsin in appropriate buffer)
-
Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid)
-
RP-HPLC system
Protocol:
-
Peptide Solutions: Prepare stock solutions of the N-methylated and non-methylated peptides in the reaction buffer.
-
Reaction Setup: In separate tubes, incubate a known concentration of each peptide with the protease solution at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding the quenching solution to the aliquot.
-
Analysis: Analyze the samples by RP-HPLC.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of each peptide.
Signaling Pathways and N-Methylated Peptides
N-methylated amino acids can influence how a peptide interacts with its biological target, thereby modulating downstream signaling pathways. For example, in G-protein coupled receptor (GPCR) signaling, the enhanced binding affinity or altered conformation of an N-methylated peptide ligand can lead to more potent and sustained receptor activation or inhibition.
Conclusion
This compound and other N-methylated amino acids are invaluable tools in modern drug discovery. Their ability to confer enhanced proteolytic stability, modulate receptor binding, and improve bioavailability makes them key components in the design of next-generation peptide therapeutics. While direct comparative data for this compound remains an area for further investigation, the principles and experimental approaches outlined in this guide provide a solid foundation for researchers to explore its potential and to rationally design more effective and durable peptide-based drugs.
References
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
N-Methyl-L-norleucine as an Internal Standard in Mass Spectrometry: A Comparative Guide
In the landscape of quantitative mass spectrometry, the use of an appropriate internal standard is paramount to achieving accurate and reproducible results. An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variations that can occur during sample preparation, injection, and analysis.[1] N-Methyl-L-norleucine, a derivative of the non-proteinogenic amino acid norleucine, presents itself as a viable option for an internal standard, particularly in the analysis of amino acids and related compounds. This guide provides an objective comparison of this compound with other common internal standards, supported by a representative experimental protocol and key performance considerations.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is crucial for its effective implementation as an internal standard. These properties influence its behavior during chromatographic separation and mass spectrometric detection.
| Property | Value | Source |
| Molecular Formula | C7H15NO2 | --INVALID-LINK--[2] |
| Molecular Weight | 145.20 g/mol | --INVALID-LINK--[2] |
| IUPAC Name | (2S)-2-(methylamino)hexanoic acid | --INVALID-LINK--[2] |
| Synonyms | H-MeNle-OH, this compound | --INVALID-LINK--[2] |
Comparison with Alternative Internal Standards
The selection of an internal standard is a critical step in method development. The ideal IS should mimic the analyte of interest throughout the entire analytical process.[1] The following table compares this compound, as a structural analog internal standard, with the gold standard, stable isotope-labeled (SIL) internal standards, and another common structural analog, L-Norleucine.
| Feature | This compound | Stable Isotope-Labeled (SIL) Analogs | L-Norleucine |
| Type | Structural Analog | Isotopic Analog | Structural Analog |
| Cost | Relatively low | High[3] | Low |
| Correction for Matrix Effects | Good, but may not be identical to the analyte.[4] | Excellent, as it co-elutes and has nearly identical ionization efficiency.[3] | Good, but may differ from the analyte. |
| Correction for Sample Preparation | Good, similar chemical properties to amino acid analytes. | Excellent, identical chemical behavior.[3] | Good, similar to other amino acids. |
| Potential for Co-elution with Analytes | Possible, requires careful chromatographic optimization.[5] | No, distinguished by mass difference.[3] | Possible, especially with isomers like leucine (B10760876) and isoleucine.[6] |
| Availability | Commercially available from chemical suppliers. | Custom synthesis often required.[3] | Widely available. |
| Ease of Implementation | Straightforward, added at the beginning of sample preparation. | Straightforward, added at the beginning of sample preparation. | Straightforward, added at the beginning of sample preparation. |
Experimental Protocol: Quantification of an Amino Acid in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a representative workflow for the quantification of a target amino acid in a biological matrix.
1. Materials and Reagents:
-
Target amino acid standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (or other biological matrix)
2. Standard and Internal Standard Preparation:
-
Prepare a stock solution of the target amino acid (e.g., 1 mg/mL) in a suitable solvent (e.g., water or 50% MeOH).
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
Prepare working solutions of the target amino acid for the calibration curve by serial dilution of the stock solution.
-
Prepare a working solution of this compound at a fixed concentration (e.g., 10 µg/mL).
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or quality control, add 10 µL of the this compound working solution.
-
Vortex briefly.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-98% B
-
5-6 min: 98% B
-
6-6.1 min: 98-2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Target Amino Acid: Determine the precursor ion (Q1) and product ion (Q3) by direct infusion of the standard solution.
-
This compound: Precursor ion (Q1): m/z 146.1; Product ion (Q3): Determine a stable and intense fragment ion (e.g., by collision-induced dissociation).
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for the specific instrument and analytes.
-
5. Data Analysis:
-
Integrate the peak areas of the target amino acid and this compound for all samples.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the target amino acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the key experimental and logical workflows.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Conclusion
This compound serves as a cost-effective and viable internal standard for the quantitative analysis of amino acids and related molecules by mass spectrometry. Its structural similarity to many amino acids allows it to compensate for variability during sample processing and analysis. However, it is crucial to acknowledge its limitations as a structural analog. Unlike stable isotope-labeled standards, it may not perfectly mimic the ionization behavior of the analyte, and there is a potential for chromatographic interference.[4][5] Therefore, thorough method development and validation are essential to ensure the accuracy and reliability of the quantitative results. For the highest level of accuracy, particularly in complex matrices, a stable isotope-labeled internal standard remains the preferred choice.[3] Nevertheless, when cost and availability are significant considerations, this compound presents a robust alternative, provided that the analytical method is carefully optimized and validated.
References
- 1. benchchem.com [benchchem.com]
- 2. L-Norleucine, N-methyl- | C7H15NO2 | CID 7010351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iroatech.com [iroatech.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
Biological effect comparison between N-Methyl-L-norleucine and its enantiomer
A Comparative Guide to the Biological Effects of N-Methyl-L-norleucine and its Enantiomer
For researchers, scientists, and drug development professionals, understanding the nuanced differences between enantiomers is critical for therapeutic design. This guide provides a comparative analysis of the biological effects of this compound and its enantiomer, N-Methyl-D-norleucine. While direct comparative studies on these specific N-methylated non-proteinogenic amino acids are limited, this guide extrapolates their likely biological activities based on the well-documented stereospecific behaviors of their parent compounds, L-norleucine and D-norleucine, and related amino acid analogs.
Introduction to N-Methyl-norleucine Enantiomers
This compound is a derivative of L-norleucine, an isomer of the common amino acid leucine.[1] The "L" and "D" designations refer to the stereochemistry of the alpha-carbon, which results in two non-superimposable mirror-image molecules known as enantiomers. This chirality is a fundamental determinant of a molecule's biological activity, influencing its interaction with enzymes, receptors, and other chiral molecules within a biological system. N-methylation, the addition of a methyl group to the amine, can further modify the compound's properties, such as its stability and ability to participate in peptide bonds.[2][3]
Comparative Analysis of Biological Properties
The biological effects of this compound and its D-enantiomer are expected to diverge significantly due to stereochemistry. The following table summarizes the anticipated differences based on the known properties of L- and D-amino acid analogs.
| Property | This compound | N-Methyl-D-norleucine | Rationale & References |
| Metabolic Stability | Likely susceptible to metabolism by enzymes that recognize L-amino acids. | Expected to exhibit enhanced resistance to enzymatic degradation. | D-amino acids are not typically recognized by proteases, leading to increased peptide stability and longer in vivo half-life.[4] |
| Biological Activity | May act as an antagonist or inhibitor of enzymes and receptors that bind natural L-amino acids. For example, a derivative of L-norleucine, 6-diazo-5-oxo-L-norleucine (DON), is a known glutamine antagonist with antitumor properties.[5] | Unlikely to interact with targets for L-amino acids. May have novel, distinct biological activities or be biologically inert. | The stereospecificity of enzyme active sites and receptor binding pockets generally leads to high selectivity for one enantiomer. |
| Incorporation into Peptides | Can be incorporated into peptides using specialized synthesis techniques, potentially modifying the peptide's biological activity.[2][3] | Can be incorporated into peptides to enhance stability and introduce conformational constraints.[4] | Both enantiomers can be used in peptide synthesis, but for different strategic purposes. |
| Potential Therapeutic Applications | As a component of peptidomimetics or as a standalone agent, potentially in oncology or metabolic disorders.[2] The parent L-norleucine has been studied for its potential to reduce the neurotoxic effects of amyloid-β peptides.[1][6] | Primarily in the development of long-lasting peptide therapeutics due to increased metabolic stability.[4] | The choice of enantiomer depends on the therapeutic goal: specific biological interaction (L-form) versus enhanced stability (D-form). |
Mechanism of Action: The Case of Glutamine Antagonism
A well-studied example of the biological activity of an L-norleucine derivative is 6-diazo-5-oxo-L-norleucine (DON), which functions as a glutamine antagonist.[5][7] It inhibits enzymes involved in nucleotide synthesis by mimicking glutamine and covalently binding to their active sites.[5] This mechanism is critically dependent on the L-configuration of the molecule to fit into the enzyme's binding pocket. The D-enantiomer would not be expected to exhibit the same activity.
Caption: Mechanism of Glutamine Antagonism by DON.
Proposed Experimental Protocols
To empirically determine and compare the biological effects of this compound and its D-enantiomer, the following experimental protocols are proposed:
Cell Viability Assay
-
Objective: To assess the cytotoxic or cytostatic effects of each enantiomer on a panel of cancer cell lines.
-
Method:
-
Culture selected cancer cell lines (e.g., glioblastoma, pancreatic cancer) in 96-well plates.
-
Treat the cells with a serial dilution of this compound and N-Methyl-D-norleucine (e.g., from 0.1 µM to 100 µM) for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each compound to quantify its potency.
-
Enzyme Inhibition Assay
-
Objective: To determine if either enantiomer inhibits a specific enzyme, for example, a glutamine-utilizing enzyme.
-
Method:
-
Purify the target enzyme (e.g., CTP synthetase).
-
In a reaction buffer, combine the enzyme, its substrates (including glutamine), and varying concentrations of this compound or N-Methyl-D-norleucine.
-
Monitor the rate of product formation over time using a spectrophotometric or fluorometric method.
-
Calculate the Ki (inhibition constant) to determine the inhibitory potency of each enantiomer.
-
In Vivo Pharmacokinetic Study
-
Objective: To compare the metabolic stability and half-life of the two enantiomers in a living organism.
-
Method:
-
Administer a single dose of this compound or N-Methyl-D-norleucine to a cohort of laboratory mice via intravenous injection.
-
Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Extract the compounds from the plasma samples.
-
Quantify the concentration of each enantiomer at each time point using liquid chromatography-mass spectrometry (LC-MS).
-
Calculate key pharmacokinetic parameters, including half-life (t1/2), clearance, and volume of distribution.
-
Caption: Workflow for Comparing Enantiomer Effects.
Conclusion
The stereochemistry of N-Methyl-norleucine is predicted to be a critical determinant of its biological effects. This compound is more likely to interact with endogenous pathways that recognize L-amino acids, potentially leading to specific biological activities such as enzyme inhibition. In contrast, N-Methyl-D-norleucine is expected to exhibit greater metabolic stability, a property that is highly valuable for the development of peptide-based therapeutics with extended in vivo half-lives. The proposed experimental protocols provide a clear path for the empirical validation of these hypothesized differences, which is essential for the rational design of novel therapeutics.
References
- 1. Norleucine - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 6. lifetein.com [lifetein.com]
- 7. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antibody Cross-Reactivity with N-Methyl-L-norleucine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antibody cross-reactivity against peptides incorporating the unnatural amino acid N-Methyl-L-norleucine. The inclusion of N-methylated amino acids in peptide-based therapeutics is a strategic approach to enhance metabolic stability and improve pharmacokinetic profiles.[1][2] However, this modification can also influence antibody recognition, making cross-reactivity assessment a critical step in development.[3][4] This document outlines the experimental frameworks and presents representative data for evaluating antibody specificity.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data from key cross-reactivity assays. These tables are designed to provide a clear comparison of an antibody's binding affinity and specificity for a target peptide containing this compound versus control peptides.
Table 1: Peptide Competition ELISA Data
This table illustrates the 50% inhibitory concentration (IC50) for a panel of peptides in a competitive ELISA format. A lower IC50 value indicates a higher affinity of the antibody for the peptide.
| Peptide ID | Peptide Sequence | Modification | IC50 (nM) | % Cross-Reactivity |
| Target-NMe | Ac-Leu-Gly-NMe-Nle -Ala-Val-NH2 | This compound | 15 | 100% |
| Control-Nle | Ac-Leu-Gly-Nle-Ala-Val-NH2 | L-norleucine | 150 | 10% |
| Control-Ala | Ac-Leu-Gly-Ala-Ala-Val-NH2 | Alanine substitution | >10,000 | <0.1% |
| Scrambled | Ac-Val-Ala-Nle-Gly-Leu-NH2 | Scrambled sequence | >10,000 | <0.1% |
% Cross-Reactivity = (IC50 of Target-NMe / IC50 of Competitor) x 100
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
This table presents the kinetic parameters for the interaction between the antibody and various peptides, providing insights into the association (ka) and dissociation (kd) rates, and the overall affinity (KD).[5][6]
| Peptide ID | ka (1/Ms) | kd (1/s) | KD (nM) |
| Target-NMe | 2.5 x 10^5 | 3.8 x 10^-4 | 1.52 |
| Control-Nle | 1.1 x 10^5 | 8.2 x 10^-3 | 74.5 |
| Control-Ala | No significant binding | No significant binding | Not determined |
| Scrambled | No significant binding | No significant binding | Not determined |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established immunological techniques.[7][8][9]
Peptide Competition ELISA Protocol
This assay determines the specificity of an antibody for a target peptide by measuring how effectively related peptides compete for binding.
-
Plate Coating: 96-well microplates are coated with 100 µL of the target peptide (Target-NMe) at a concentration of 1 µM in carbonate buffer (15 mM Na2CO3, 35 mM NaHCO3, pH 9.6) and incubated overnight at 4°C.[8]
-
Washing: The plate is washed three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: The plate is blocked with 200 µL/well of blocking buffer (PBS with 1% BSA) for 1 hour at 37°C to prevent non-specific binding.
-
Competition: A fixed, subsaturating concentration of the primary antibody is pre-incubated with serial dilutions of the competitor peptides (Target-NMe, Control-Nle, Control-Ala, Scrambled) for 1 hour at room temperature.
-
Incubation: 100 µL of the antibody-peptide mixtures are added to the coated and blocked wells and incubated for 1 hour at 37°C.[8]
-
Washing: The plate is washed three times with wash buffer.
-
Detection: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed three times with wash buffer.
-
Substrate Addition: 100 µL of TMB substrate is added to each well, and the plate is incubated in the dark until sufficient color develops.
-
Reaction Stoppage and Reading: The reaction is stopped by adding 50 µL of 2N H2SO4, and the absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each competitor peptide concentration, and the IC50 is determined.
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[10]
-
Sensor Chip Preparation: A CM5 sensor chip is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Antibody Immobilization: The primary antibody is immobilized on the sensor chip surface via amine coupling to a target density of approximately 1500 Resonance Units (RU).
-
Deactivation: Remaining active esters on the surface are deactivated with 1 M ethanolamine-HCl.
-
Peptide Injection: A series of concentrations for each peptide (Target-NMe, Control-Nle, Control-Ala, Scrambled) are injected over the antibody-immobilized surface at a constant flow rate (e.g., 30 µL/min).
-
Association and Dissociation Monitoring: The association of the peptide to the antibody is monitored in real-time, followed by an injection of running buffer to monitor the dissociation.
-
Regeneration: The sensor surface is regenerated between peptide injections using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5).
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizations
The following diagrams illustrate the experimental workflow for assessing antibody cross-reactivity and a representative signaling pathway where a peptide therapeutic might act.
Caption: Experimental workflow for antibody cross-reactivity assessment.
Caption: A generic G-protein coupled receptor signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 7. benchchem.com [benchchem.com]
- 8. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 9. Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 10. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
A Comparative Guide to N-Methyl-L-norleucine for Peptide Drug Development
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into therapeutic peptides is a cornerstone strategy for enhancing pharmacokinetic and pharmacodynamic properties. N-methylation, the addition of a methyl group to a backbone amide nitrogen, is a particularly powerful modification that can confer resistance to enzymatic degradation, improve cell permeability, and constrain peptide conformation.[1][2][3] This guide provides a comparative benchmark of N-Methyl-L-norleucine (NMeNle) against other common natural and unnatural amino acids, supported by representative data and detailed experimental protocols.
Comparative Analysis: Physicochemical and In Vitro Performance
The choice of an amino acid can significantly influence a peptide's overall properties. NMeNle offers a unique combination of hydrophobicity from its linear butyl side chain and the conformational constraints imposed by N-methylation. Below, we compare it to its unmethylated counterpart (L-Norleucine), a natural isomer (L-Leucine), and a bulky unnatural amino acid (L-tert-Leucine).
Table 1: Comparison of Physicochemical Properties
This table summarizes key physicochemical descriptors for this compound and selected comparator amino acids.
| Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 (Hydrophobicity) |
| This compound | C7H15NO2 | 145.20[4][5] | -1.1[4] |
| L-Norleucine | C6H13NO2 | 131.17 | -1.7 |
| L-Leucine | C6H13NO2 | 131.17 | -1.7 |
| L-tert-Leucine | C6H13NO2 | 131.17 | -1.6 |
Note: XLogP3 values for comparator amino acids are representative values for non-methylated aliphatic amino acids.
Table 2: Representative In Vitro Performance Metrics
The following data are illustrative, representing typical outcomes when these amino acids are incorporated into a model peptide backbone. N-methylation is expected to significantly increase metabolic stability.
| Amino Acid in Peptide | Metabolic Half-life (t½) in HLM (min) | Apparent Permeability (Papp, A-B) (10⁻⁶ cm/s) | Cytotoxicity (IC₅₀ in HEK293 cells) (µM) |
| This compound | >120 | 5.2 | >100 |
| L-Norleucine | 25 | 1.8 | >100 |
| L-Leucine | 21 | 1.5 | >100 |
| L-tert-Leucine | 45 | 2.5 | >100 |
Table 3: Representative Impact on Peptide-Receptor Binding
Conformational restriction from N-methylation can enhance binding affinity by locking the peptide into a bioactive conformation, though this effect is sequence- and target-dependent.[6]
| Peptide Variant | Target Receptor | Binding Affinity (Kd, nM) |
| Parent Peptide (with L-Leucine) | Receptor X | 150 |
| Peptide with this compound | Receptor X | 45 |
| Peptide with L-Norleucine | Receptor X | 135 |
Visualizing Workflows and Pathways
Visual diagrams help clarify complex processes in drug discovery and molecular biology. The following diagrams illustrate a typical evaluation workflow for unnatural amino acids and a relevant signaling pathway where NMeNle-containing peptides can be applied.
The p53-MDM2 interaction is a critical target in oncology.[7][8] Peptide inhibitors can disrupt this interaction, but often suffer from poor stability. Incorporating NMeNle can enhance the peptide's drug-like properties.
Key Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable data.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
This assay measures the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s, to predict its intrinsic clearance.[9][10][11]
-
Preparation : Thaw pooled human liver microsomes (HLM) at 37°C. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate (B84403) buffer (pH 7.4).[12]
-
Compound Incubation : Add the test peptide (final concentration of 1-3 µM) to the HLM solution and pre-incubate for 10 minutes at 37°C.[10][13]
-
Reaction Initiation : Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[11][13]
-
Time Points : Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[9]
-
Reaction Termination : Stop the reaction at each time point by adding 3-5 volumes of ice-cold acetonitrile (B52724) containing an internal standard.[10]
-
Sample Processing : Centrifuge the samples to precipitate proteins.
-
Analysis : Analyze the supernatant using LC-MS/MS to quantify the remaining parent peptide.
-
Data Calculation : Determine the rate of disappearance to calculate the half-life (t½) and intrinsic clearance (CLint).[10][13]
Protocol 2: Cell Permeability via Caco-2 Monolayer Assay
This assay is the gold standard for predicting in vivo drug absorption across the intestinal epithelium.[14] Caco-2 cells form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[15][16]
-
Cell Culture : Seed Caco-2 cells onto semipermeable filter supports in multi-well plates and culture for 21 days to allow for differentiation and monolayer formation.[14]
-
Monolayer Integrity Check : Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer before the experiment.
-
Assay Setup : Wash the monolayers with a transport buffer. Add the test peptide solution to the apical (A) side for absorption (A-B) assessment or the basolateral (B) side for efflux (B-A) assessment.[17]
-
Incubation : Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling : At the end of the incubation, collect samples from the receiver compartment (B side for A-B transport, A side for B-A transport).
-
Analysis : Quantify the concentration of the peptide in the collected samples using LC-MS/MS.
-
Data Calculation : Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate of active efflux transporters.[15]
Protocol 3: Cytotoxicity via MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial enzymes.
-
Cell Seeding : Seed a suitable cell line (e.g., HEK293, 3T3) into a 96-well plate at a predetermined density and allow cells to attach overnight.[18]
-
Compound Treatment : Treat the cells with various concentrations of the test peptide and incubate for a specified duration (e.g., 24 or 48 hours).[18]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[19]
-
Solubilization : Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement : Measure the absorbance of the resulting purple solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.
-
Data Analysis : Plot cell viability as a percentage of the untreated control against the peptide concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. L-Norleucine, N-methyl- | C7H15NO2 | CID 7010351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 17343-27-0 | BroadPharm [broadpharm.com]
- 6. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. 4.7. Human liver microsome metabolic stability assay [bio-protocol.org]
- 14. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 18. Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole inte ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00752F [pubs.rsc.org]
- 19. merckmillipore.com [merckmillipore.com]
Validation of Experimental Findings Using N-Methyl-L-norleucine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptide-based therapeutics is a cornerstone of modern drug discovery, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among these, N-Methyl-L-norleucine, an analog of the naturally occurring amino acid L-leucine, has emerged as a valuable tool for enhancing the pharmacokinetic and pharmacodynamic properties of peptides. This guide provides an objective comparison of the performance of peptides incorporating this compound analogs against their non-methylated counterparts and other alternatives, supported by experimental data and detailed methodologies.
Enhanced Proteolytic Stability: A Key Advantage
A primary driver for utilizing this compound in peptide design is to bolster resistance against enzymatic degradation. The methylation of the amide nitrogen in the peptide backbone sterically hinders the approach of proteases, significantly extending the peptide's half-life in biological fluids.[1][2] This enhanced stability is a critical factor in improving a drug candidate's in vivo efficacy.
Table 1: Comparative Proteolytic Stability of Peptides
| Peptide Variant | Modification | Half-life in Human Serum (t½) | Reference |
| Parent Peptide | None | Minutes to < 1 hour | [3][4] |
| N-Methylated Analog | This compound substitution | Several hours to > 24 hours | [2] |
| D-Amino Acid Analog | Substitution with D-amino acid | Significantly increased | [5] |
Note: The specific half-life is highly dependent on the peptide sequence and the position of the N-methylation.
Impact on Biological Activity and Receptor Binding
The introduction of an N-methyl group can also profoundly influence a peptide's conformation and, consequently, its binding affinity for its target receptor. This modification can pre-organize the peptide into its bioactive conformation, potentially leading to enhanced potency. However, the effect is highly context-dependent and requires empirical validation, as unfavorable steric interactions can also decrease binding affinity.[1]
Table 2: Illustrative Comparison of Receptor Binding Affinity
| Peptide Analog | N-Methylated Residue | Receptor Subtype Affinity (Kd, nM) | Outcome | Reference |
| Parent Peptide | None | Baseline | - | [1] |
| Analog A | This compound at Position X | Lower Kd (Higher Affinity) | Enhanced Potency & Selectivity | [1] |
| Analog B | N-Methyl-Amino Acid at Position Y | Higher Kd (Lower Affinity) | Diminished or Abolished Activity | [1] |
Experimental Protocols
To enable researchers to validate these findings within their own experimental frameworks, detailed methodologies for key assays are provided below.
In Vitro Peptide Stability Assay using HPLC-MS
This protocol assesses the stability of a peptide in a biological matrix, such as human serum, over time.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Human serum (pooled)
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) in acetonitrile)
-
HPLC-grade water and acetonitrile
-
Formic acid
-
HPLC-MS system
Procedure:
-
Incubation: Dilute the peptide stock solution in human serum to a final concentration of 10 µM. Incubate the mixture at 37°C with gentle agitation.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot of the peptide-serum mixture.
-
Protein Precipitation: Immediately add the aliquot to a tube containing an equal volume of cold quenching solution to stop enzymatic degradation and precipitate serum proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Analysis: Carefully collect the supernatant and analyze it using a validated HPLC-MS method to quantify the remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.[6][7]
Competitive Binding Assay
This assay determines the binding affinity (e.g., IC50, Kd) of a peptide to its target receptor by measuring its ability to compete with a labeled ligand.
Materials:
-
Cells or membranes expressing the target receptor
-
Labeled ligand (e.g., radiolabeled or fluorescently tagged)
-
Unlabeled competitor peptides (including the this compound analog and control peptides)
-
Binding buffer
-
Filtration apparatus or scintillation counter
Procedure:
-
Assay Setup: In a multi-well plate, combine the receptor source, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled competitor peptides in the binding buffer.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound labeled ligand from the unbound ligand. This can be achieved by rapid filtration through a filter mat that retains the cells/membranes, followed by washing.
-
Quantification: Quantify the amount of bound labeled ligand. For radiolabeled ligands, this is typically done using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the labeled ligand as a function of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the specific binding of the labeled ligand.[2][5]
Signaling Pathway Modulation: The mTOR Pathway
Leucine and its analog norleucine are known to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. Peptides incorporating this compound may therefore modulate this pathway, offering therapeutic potential in various diseases, including metabolic disorders and cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of N-Methyl-L-norleucine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like N-Methyl-L-norleucine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential information and step-by-step procedures for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been fully investigated.[1] Therefore, caution is advised. Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]
Quantitative Data for Disposal Consideration
| Property | Value | Significance for Disposal |
| Molecular Formula | C7H15NO2 | Provides information on the elemental composition, which can be relevant for certain disposal methods like incineration. |
| Appearance | Off-white solid | As a solid, it should be handled in a way that prevents dust formation.[1] |
| Solubility | No information available | If soluble in water, it should not be disposed of down the drain unless permitted by local regulations. Avoid release into waterways.[2] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx) | These hazardous gases may be produced upon combustion.[1] Incineration should be carried out in a facility equipped with appropriate scrubbers. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations.[3] The following is a general procedural guide:
-
Waste Identification and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, and containers), in a designated and clearly labeled waste container.
-
The container should be suitable for chemical waste, typically a robust, sealable container made of a compatible material.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Keep it separate from incompatible materials, such as strong oxidizing agents.[1]
-
-
Container Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's safety office.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[2]
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Disposal:
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
The primary recommended method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[4]
-
Waste should be disposed of in an approved waste disposal plant.[2][5] Under no circumstances should this compound be disposed of in the sanitary sewer or regular trash. Do not let the product enter drains, other waterways, or soil.[2]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling N-Methyl-L-norleucine
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate Personal Protective Equipment (PPE) is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling N-Methyl-L-norleucine.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[1] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[1][2] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[1][2] Gloves should be inspected for tears or holes before each use and changed immediately upon contamination.[1][2] |
| Body | Laboratory coat | A standard lab coat is required to protect skin and clothing from potential splashes.[1][2] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The type of respirator should be determined by a formal risk assessment.[1] |
| Feet | Closed-toe shoes | Prevents injuries from spills or dropped objects.[3][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe and efficient workflow.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the label information matches the order details.
-
Wear appropriate PPE, including gloves and a lab coat, during the receiving process.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]
-
Keep the container tightly closed to prevent contamination and exposure to moisture.[6][7]
-
Refrigeration may be required for long-term storage; always consult the manufacturer's instructions.[5][8]
3. Handling and Use:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Avoid the formation of dust when handling the solid material.[5] Use appropriate tools, such as spatulas, for transferring the compound.[1]
-
Ensure all necessary PPE is worn correctly before beginning any work.[1]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[7]
4. In Case of a Spill:
-
Small Spills: If you are trained to handle chemical spills, wear the appropriate PPE, including respiratory protection.[1] Carefully sweep or vacuum the solid material, avoiding dust generation, and place it into a sealed container for disposal.[5][9]
-
Large Spills: Evacuate the immediate area and notify the appropriate safety personnel.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of unused or waste this compound in a designated, labeled, and sealed container.[7] All chemical waste should be disposed of through an approved waste disposal plant, following local, state, and federal regulations.[7][10] Do not dispose of down the drain or in the general trash.[7][10]
-
Contaminated Materials: Any materials, such as gloves, paper towels, or weighing boats, that come into contact with this compound should be considered contaminated. Place these materials in a sealed bag or container and dispose of them as chemical waste.
-
Empty Containers: Handle uncleaned containers as you would the product itself.[10] Triple rinse the container with a suitable solvent, collecting the rinsate for disposal as chemical waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research. Always consult your institution's specific safety protocols and the manufacturer's most recent safety data sheet for the most comprehensive information.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Practical Tips for Personal Protective Equipment – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. uprm.edu [uprm.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
